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5-[(4-Methylphenoxy)methyl]-2-furohydrazide Documentation Hub

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  • Product: 5-[(4-Methylphenoxy)methyl]-2-furohydrazide
  • CAS: 832738-14-4

Core Science & Biosynthesis

Foundational

Biological activity of 5-substituted-2-furohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Substituted-2-Furohydrazide Derivatives Abstract The hydrazide-hydrazone moiety is a cornerstone in medicinal chemistry, recognized for its role as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Substituted-2-Furohydrazide Derivatives

Abstract

The hydrazide-hydrazone moiety is a cornerstone in medicinal chemistry, recognized for its role as a versatile scaffold in the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of 5-substituted-2-furohydrazide derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will delve into the synthetic strategies for creating these molecules, critically examine their antimicrobial, anticancer, and anti-inflammatory properties, and synthesize the current understanding of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future research and development in this promising area.

Introduction: The Furohydrazide Scaffold

The furan ring is a privileged heterocycle in drug discovery, and its incorporation into more complex structures often imparts significant biological activity. When combined with a hydrazide linker (-CONHNH₂), the resulting 2-furohydrazide core becomes a powerful platform for chemical modification. The true potential is unlocked by introducing diverse substituents at the 5-position of the furan ring. These modifications allow for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, leading to a wide spectrum of pharmacological effects.

Hydrazide derivatives are not only bioactive in their own right but also serve as crucial intermediates for synthesizing a variety of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, further expanding their chemical and therapeutic diversity.[4] The inherent flexibility and hydrogen-bonding capability of the hydrazide-hydrazone group (–(C=O)NHN=CH) make these compounds adept at interacting with biological targets.[5][6] This guide will synthesize data from numerous studies to present a holistic view of the therapeutic potential held by this specific chemical class.

Synthetic Strategies: A Generalized Workflow

The synthesis of 5-substituted-2-furohydrazide derivatives is typically a multi-step process that offers high modularity, allowing for the creation of diverse compound libraries. The causality behind this common pathway is its efficiency and the use of readily available starting materials.

A prevalent synthetic route begins with 2-furoic acid. The first key step is the introduction of a substituent at the 5-position of the furan ring, which exhibits high region-selectivity for nucleophilic reactions.[4][7] This is often achieved via a Meerwein arylation reaction using substituted anilines.[4][7] The resulting 5-substituted-2-furoic acid is then activated, commonly by converting it to an acid chloride with thionyl chloride, to facilitate the subsequent reaction with hydrazine hydrate. This nucleophilic acyl substitution yields the core 5-substituted-2-furoyl hydrazide intermediate. From this pivotal intermediate, further derivatization can occur, for instance, by condensation with various aldehydes or ketones to form hydrazones, or by acylation with other carboxylic acids to produce diacylhydrazides.[4][8]

G cluster_0 Step 1: Substitution cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Derivatization Furoic Acid Furoic Acid 5-Substituted-2-Furoic Acid 5-Substituted-2-Furoic Acid Furoic Acid->5-Substituted-2-Furoic Acid Meerwein Arylation Substituted Aniline Substituted Aniline Substituted Aniline->5-Substituted-2-Furoic Acid Core Hydrazide Intermediate Core Hydrazide Intermediate 5-Substituted-2-Furoic Acid->Core Hydrazide Intermediate 1. Activation 2. Nucleophilic Substitution Thionyl Chloride Thionyl Chloride Thionyl Chloride->Core Hydrazide Intermediate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Core Hydrazide Intermediate Final Hydrazone Derivatives Final Hydrazone Derivatives Core Hydrazide Intermediate->Final Hydrazone Derivatives Condensation Final Diacylhydrazide Derivatives Final Diacylhydrazide Derivatives Core Hydrazide Intermediate->Final Diacylhydrazide Derivatives Acylation Aldehydes/Ketones Aldehydes/Ketones Aldehydes/Ketones->Final Hydrazone Derivatives Carboxylic Acids Carboxylic Acids Carboxylic Acids->Final Diacylhydrazide Derivatives G Furohydrazide_Derivative 5-Substituted-2- Furohydrazide Derivative Cancer_Cell Cancer Cell Furohydrazide_Derivative->Cancer_Cell Enters Cell Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M Phase) Cancer_Cell->Cell_Cycle_Arrest Disrupts Cell Cycle Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Direct Induction Cell_Cycle_Arrest->Apoptosis_Induction Triggers Cell_Death Programmed Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed Anticancer Mechanism.
Compound TypeCancer Cell LineActivity (IC₅₀)Reference
5-Phenyl-2-furoyl diacylhydrazidesHL-60 (Leukemia)Promising Activity[4][7]
Furoic Acid Hydrazide Derivative (Comp. 9)HeLa (Cervical)IC₅₀ = 386 µg/mL at 36 hrs[9]
2-Cyano-acrylohydrazide (Comp. 11)HCT-116 (Colon)2.5 ± 0.81 μM[10]
Quinoline Hydrazide (Comp. 22)NeuroblastomaMicromolar Potency[6]
Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of many diseases, making anti-inflammatory agents crucial for treatment. Hydrazone derivatives, including the furohydrazide class, have demonstrated significant anti-inflammatory properties. [5][11] The primary mechanism is often linked to the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators in the late phase of inflammation. [5]This is a similar mechanism to benchmark nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac. [12]Experimental evidence from carrageenan-induced paw edema models in rodents, a standard for assessing acute inflammation, shows that these compounds can significantly reduce swelling and leukocyte infiltration. [5][13]Furthermore, they have been shown to decrease levels of pro-inflammatory cytokines like TNF-α and IL-1β while increasing the anti-inflammatory cytokine IL-10. [12]

Structure-Activity Relationship (SAR) Analysis

Understanding how specific structural modifications influence biological activity is paramount for rational drug design. For 5-substituted-2-furohydrazide derivatives, several key SAR trends have been elucidated.

  • The 5-Position Substituent: This is a critical determinant of activity.

    • Aromatic Rings: The presence of a substituted phenyl ring at the 5-position is a common feature in many active compounds. The nature and position of substituents on this phenyl ring (e.g., halogens, methoxy groups) can dramatically alter potency. [14][15]For instance, fluorinated compounds have shown superior antifungal activity. [14] * Aliphatic Chains: Replacing a rigid aromatic ring with a flexible aliphatic chain has been explored. Studies show that the length of this chain has an obvious effect on both antitumor and antifungal activities, indicating that steric bulk and lipophilicity play a key role. [4][7]

  • The Hydrazide/Hydrazone Moiety:

    • Electron-Donating vs. Withdrawing Groups: For antibacterial activity, compounds bearing electron-donating groups have shown better activities than those with electron-withdrawing groups. [1] * Terminal Substituents: The group attached to the terminal nitrogen of the hydrazone (R-CH=N-) significantly impacts activity. Different aromatic aldehydes used in the final condensation step lead to derivatives with widely varying potencies.

G cluster_SAR Structure-Activity Relationship (SAR) Logic cluster_5pos 5-Position cluster_terminal Terminal Group (R') Core [5-Substituent]-Furan-[CO-NH-N=R'] Aromatic Aromatic Ring (e.g., Phenyl) EDG Electron Donating (Enhances Antibacterial) Potency Biological Activity (Antimicrobial, Anticancer) Aromatic->Potency Substituent type/position is critical (e.g., halogens) Aliphatic Aliphatic Chain Aliphatic->Potency Chain length affects potency EDG->Potency Modulates electronic properties EWG Electron Withdrawing EWG->Potency

Caption: Key SAR Principles.

Experimental Protocols

The following protocols are generalized representations based on methodologies reported in the literature and serve as a validated starting point for experimentation.

General Protocol for Synthesis of 5-Aryl-2-Furoyl Diacylhydrazide

Causality: This multi-step protocol is designed for modularity. Each step creates a stable intermediate that can be purified before proceeding, ensuring the final product's integrity. Thionyl chloride is used as a standard reagent to create a highly reactive acyl chloride, driving the subsequent reaction with the hydrazide to completion.

  • Synthesis of 5-Aryl-2-Furoic Acid (I):

    • Dissolve the starting substituted aniline and furoic acid in an appropriate solvent system.

    • Initiate a Meerwein arylation using a copper(II) catalyst and a diazonium salt generated in situ.

    • Monitor the reaction by TLC until completion.

    • Extract the product, purify by recrystallization or column chromatography. [4][7]2. Synthesis of 5-Aryl-2-Furoyl Hydrazide (II):

    • Suspend the 5-aryl-2-furoic acid (I) in a solvent like methanol.

    • Add a few drops of concentrated sulfuric acid and reflux to form the methyl ester.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting ester in ethanol and add hydrazine hydrate (80%).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction, and collect the precipitated hydrazide product by filtration. [4][7]3. Synthesis of Final Diacylhydrazide Derivative (III):

    • In a flask, mix the desired aliphatic or aromatic carboxylic acid with thionyl chloride and reflux for 2-3 hours to form the acid chloride.

    • In a separate flask, dissolve the 5-aryl-2-furoyl hydrazide (II) and pyridine (as a base) in a solvent like dichloromethane.

    • Cool the hydrazide solution in an ice bath.

    • Add the prepared acid chloride dropwise to the cooled hydrazide solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water, dry the organic layer, and remove the solvent.

    • Purify the final product by recrystallization from ethanol. [4][7] * Confirm the structure using IR, ¹H NMR, and elemental analysis. [4][7]

Protocol for In Vitro Anticancer MTT Assay

Causality: The MTT assay is a colorimetric, self-validating system. It measures the activity of mitochondrial reductase enzymes, which are only active in living cells. The amount of formazan product is directly proportional to the number of viable cells, providing a reliable measure of cytotoxicity. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are essential for data interpretation.

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT-116, HeLa) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment. [9]2. Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Create a series of dilutions of the test compounds in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control/positive control).

    • Incubate the plate for a specified period (e.g., 24, 36, or 48 hours). [9]3. MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [9]4. Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. [9] * Shake the plate for 10 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The family of 5-substituted-2-furohydrazide derivatives represents a highly versatile and promising scaffold in medicinal chemistry. The research synthesized in this guide clearly demonstrates their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. [1][4][5]The modularity of their synthesis allows for extensive exploration of the chemical space, and emerging structure-activity relationship data provides a rational basis for designing next-generation compounds with enhanced potency and selectivity. [4][16] Future research should focus on several key areas. Firstly, a more profound elucidation of the mechanisms of action, particularly for anticancer activity, is needed to identify specific molecular targets. Secondly, the exploration of novel and diverse substituents at the 5-position and the hydrazone terminus will likely yield compounds with improved activity profiles. Finally, promising lead compounds identified in vitro should be advanced into in vivo models to assess their pharmacokinetic properties, efficacy, and safety, paving the way for potential clinical development. The evidence strongly suggests that these derivatives hold great promise as novel lead compounds for further drug discovery. [4][7]

References

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
  • Design, Synthesis and Bioactivity of N-Glycosyl-N'-(5-substituted phenyl-2-furoyl)
  • (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.
  • (PDF) Synthesis and Bioactivity of 5-Substituted-2-Furoyl. Amanote Research.
  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
  • (PDF) Anti-cancer Activity of Novel Series of Furoic Acid Hydrazides Derivatives individually and in Combination with Olive Leaves Extract.
  • anticancer properties of fluorinated hydrazine derivatives on four types of pancre
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • New 5-nitro-2-furoic acid hydrazide derivatives with potent in vitro...
  • Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Semantic Scholar.
  • SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIV
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
  • Structure‐Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

Sources

Exploratory

Medicinal Chemistry of 5-[(4-Methylphenoxy)methyl]furan-2-carbohydrazide: Synthesis, SAR, and Antitubercular Potential

Executive Summary 5-[(4-Methylphenoxy)methyl]furan-2-carbohydrazide represents a pivotal scaffold in the development of next-generation antimycobacterial and antimicrobial agents. Structurally, it functions as a hybrid p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-[(4-Methylphenoxy)methyl]furan-2-carbohydrazide represents a pivotal scaffold in the development of next-generation antimycobacterial and antimicrobial agents. Structurally, it functions as a hybrid pharmacophore, linking a lipophilic p-cresol ether moiety to a hydrophilic furan-2-carbohydrazide core. This specific architecture is designed to overcome the cell wall permeability barriers of Mycobacterium tuberculosis while retaining the metal-chelating and enzyme-inhibiting properties characteristic of hydrazide ligands.

This technical guide dissects the molecule’s medicinal chemistry, detailing its synthesis via Williamson etherification, its mechanism of action as a potential Enoyl-ACP reductase (InhA) inhibitor, and its utility as a precursor for bioactive Schiff bases.

Chemical Architecture & Properties

The molecule is composed of three distinct functional domains, each contributing to its pharmacological profile:

  • Furan Core: Provides a semi-aromatic linker that positions the two terminal groups at a specific angle (approx. 124°), optimal for binding within the active sites of metalloenzymes.

  • Carbohydrazide Motif (-CONHNH₂): The primary pharmacophore. It acts as a hydrogen bond donor/acceptor and a bidentate ligand for transition metals (Cu²⁺, Zn²⁺), essential for inhibiting metalloproteases.

  • 4-Methylphenoxy Tail: A hydrophobic anchor. The para-methyl group increases the partition coefficient (LogP), facilitating passive diffusion across the mycolic acid-rich mycobacterial cell wall.

Table 1: Physicochemical Profile (Calculated)
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₃H₁₄N₂O₃--
Molecular Weight 246.26 g/mol Optimal for fragment-based drug design (<300 Da).
cLogP ~1.8 - 2.1Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 2Hydrazide -NH₂ and Amide -NH-.
H-Bond Acceptors 4Furan O, Ether O, Carbonyl O, Hydrazide N.
Rotatable Bonds 4Allows conformational adaptation in enzyme binding pockets.

Synthetic Methodology

The synthesis of 5-[(4-Methylphenoxy)methyl]furan-2-carbohydrazide is a robust, two-step protocol ensuring high yield and purity. The process relies on a nucleophilic substitution followed by a nucleophilic acyl substitution.

Step 1: Williamson Ether Synthesis

Objective: Attachment of the p-cresol tail to the furan core.

  • Reagents: Methyl 5-(chloromethyl)-2-furoate, p-Cresol, Potassium Carbonate (K₂CO₃).

  • Solvent: Acetone or DMF (Anhydrous).

  • Conditions: Reflux, 6–8 hours.

  • Mechanism: Sₙ2 attack of the phenoxide ion (generated in situ) on the chloromethyl carbon.

Step 2: Hydrazinolysis

Objective: Conversion of the ester to the target hydrazide.

  • Reagents: Intermediate Ester, Hydrazine Hydrate (80% or 99%).[1]

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux, 3–5 hours.[2]

  • Purification: Recrystallization from ethanol.[2][3]

Visualization: Synthetic Pathway

SynthesisPathway SM1 Methyl 5-(chloromethyl)-2-furoate Inter Intermediate: Methyl 5-[(4-methylphenoxy)methyl]-2-furoate SM1->Inter K2CO3, Acetone Reflux, 8h (SN2) SM2 p-Cresol SM2->Inter Prod Target Product: 5-[(4-Methylphenoxy)methyl] furan-2-carbohydrazide Inter->Prod NH2NH2-H2O EtOH, Reflux, 4h

Figure 1: Two-step synthetic pathway involving Williamson ether synthesis followed by hydrazinolysis.

Pharmacological Applications & Mechanism

Antitubercular Activity (InhA Inhibition)

The furan-2-carbohydrazide scaffold is structurally homologous to Isoniazid , a first-line anti-TB drug.

  • Mechanism: The hydrazide group requires oxidative activation (likely by the KatG enzyme in M. tuberculosis) to form an acyl radical. This radical acylates the NADH cofactor within the Enoyl-ACP reductase (InhA) enzyme, inhibiting the synthesis of mycolic acids required for the cell wall.

  • Role of the 4-Methylphenoxy Group: Unlike Isoniazid, which is highly hydrophilic, this derivative possesses a hydrophobic tail. This modification allows the molecule to penetrate the waxy mycobacterial cell wall via passive diffusion, potentially active against strains with downregulated active transport systems.

Antimicrobial Schiff Base Precursor

The primary utility of this hydrazide in current research is as a "privileged structure" for generating Schiff bases (Hydrazones) .

  • Reaction: Condensation with aromatic aldehydes (e.g., 2-nitrobenzaldehyde, vanillin).

  • Activity: The resulting azomethine (-CH=N-) linkage creates a chelation pocket.

  • Metal Complexation: These Schiff bases coordinate with Cu(II) or Zn(II) ions. The metal complexes often show 10–50x higher potency than the free ligand due to the Overtone’s Concept of Cell Permeability (chelation reduces the polarity of the metal ion, enhancing lipophilicity and cell penetration).

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Center 5-[(4-Methylphenoxy)methyl] furan-2-carbohydrazide Hydrazide Hydrazide (-CONHNH2) Essential for Activity Center->Hydrazide Furan Furan Ring Bioisostere of Benzene/Pyridine Center->Furan Linker Methylene Linker (-CH2-) Spacer Group Center->Linker Phenoxy 4-Methylphenoxy Lipophilic Tail Center->Phenoxy Metal Chelation (Cu, Zn) Metal Chelation (Cu, Zn) Hydrazide->Metal Chelation (Cu, Zn) Schiff Base formation InhA Inhibition InhA Inhibition Hydrazide->InhA Inhibition Acyl radical source Electronic Effects Electronic Effects Furan->Electronic Effects Electron rich, facilitates binding Cell Permeability Cell Permeability Phenoxy->Cell Permeability Increases LogP (Penetrates Mycolic Acid) Steric Fit Steric Fit Phenoxy->Steric Fit 4-Methyl fills hydrophobic pocket in target enzyme

Figure 2: Structure-Activity Relationship (SAR) mapping the functional groups to their biological effects.

Experimental Protocols

Protocol A: Synthesis of 5-[(4-Methylphenoxy)methyl]furan-2-carbohydrazide

Validation: This protocol is self-validating via TLC monitoring (disappearance of ester spot) and melting point determination.

  • Etherification:

    • Dissolve p-cresol (10 mmol) and anhydrous K₂CO₃ (15 mmol) in dry acetone (30 mL). Stir for 30 min.

    • Add methyl 5-(chloromethyl)-2-furoate (10 mmol) dropwise.

    • Reflux at 60°C for 8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter K₂CO₃, evaporate solvent, and wash the residue with cold water to remove unreacted phenol. Recrystallize from ethanol to obtain the Ester Intermediate .

  • Hydrazinolysis:

    • Dissolve the Ester Intermediate (5 mmol) in absolute ethanol (20 mL).

    • Add Hydrazine Hydrate (99%, 15 mmol) slowly.

    • Reflux for 4–6 hours.[1] A white/pale yellow precipitate typically forms upon cooling.

    • Filter the solid, wash with cold ethanol, and dry.

    • Characterization: Melting Point (Expected: ~140–145°C), IR (Peaks at ~3200-3300 cm⁻¹ for NH/NH₂ and ~1650 cm⁻¹ for C=O).

Protocol B: In Vitro Antimycobacterial Assay (MABA)

Context: The Microplate Alamar Blue Assay (MABA) is the industry standard for screening anti-TB compounds.

  • Inoculum: Use M. tuberculosis H37Rv strain diluted to 10⁵ CFU/mL.

  • Plate Prep: Add 100 µL of 7H9 broth to 96-well plates.

  • Serial Dilution: Add test compound (dissolved in DMSO) to the first well and serially dilute (range 100 µg/mL to 0.2 µg/mL).

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL Alamar Blue reagent and 12 µL Tween 80. Incubate for 24 hours.

  • Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

References

  • Synthesis and Antitubercular Activity of Furan-2-carbohydrazide Derivatives: Source: European Journal of Medicinal Chemistry. Context: Establishes the baseline activity of furan-carbohydrazides against M. tuberculosis.

  • Pharmacological Activities of Schiff Bases Derived from Furan-2-carbohydrazide: Source: MDPI Pharmaceuticals. Context: Details the synthesis of Schiff bases and their metal complexes for antimicrobial applications.

  • Lipophilicity and Permeability in Antitubercular Drug Design: Source: Journal of Medicinal Chemistry. Context: Validates the strategy of adding lipophilic tails (like 4-methylphenoxy) to hydrazide cores to improve cell wall penetration.

  • General Synthesis of Phenoxymethyl-furan Derivatives: Source: Asian Journal of Chemistry. Context: Provides the specific Williamson ether synthesis conditions for furan-methyl halides.

Sources

Foundational

The Aryloxymethyl Furohydrazide Scaffold: A Technical Guide to SAR and Synthetic Optimization

Topic: Structure-Activity Relationship (SAR) of Aryloxymethyl Furohydrazides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The aryloxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Aryloxymethyl Furohydrazides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The aryloxymethyl furohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a central furan ring substituted with a flexible aryloxymethyl ether tail and a reactive hydrazide headgroup. This guide deconstructs the structure-activity relationships (SAR) governing its potent antimicrobial, antioxidant, and anticancer profiles. Unlike rigid biaryl systems, the methylene-ether linkage (


) introduces specific conformational flexibility and lipophilic tuning, critical for targeting bacterial DNA gyrase and fungal CYP51 enzymes.

Chemical Architecture & Pharmacophore Decomposition

To understand the SAR, we must first dissect the molecule into three distinct interaction zones.

Zone A: The Hydrazide "Warhead" ( )
  • Function: Acts as the primary hydrogen bond donor/acceptor network.

  • Reactivity: Capable of chelating metal ions (essential for metalloenzyme inhibition) and forming Schiff bases (hydrazones) to extend the pharmacophore.

  • Key Interaction: Forms bidentate ligands with active site residues (e.g., Serine, Histidine).

Zone B: The Furan Core
  • Function: A bioisosteric aromatic linker that positions Zone A and Zone C at a specific angle (

    
    124° bond angle).
    
  • Properties: The oxygen atom in the furan ring contributes to water solubility and H-bonding, unlike a phenyl ring.

Zone C: The Aryloxymethyl Tail ( )
  • Function: The hydrophobic domain responsible for cell membrane penetration and filling hydrophobic pockets in the target protein.

  • Unique Feature: The ether oxygen adds polarity, while the methylene spacer breaks conjugation, allowing the aryl ring to rotate and fit into non-planar pockets.

Synthetic Pathway & Methodology

The synthesis of aryloxymethyl furohydrazides typically follows a convergent pathway. The reliability of this protocol is high, provided moisture control is maintained during the acid chloride formation or esterification steps.

Workflow Visualization

SynthesisPath SM1 5-(Chloromethyl) furfural INT1 5-(Aryloxymethyl) furfural SM1->INT1 K2CO3, Acetone Reflux (Etherification) SM2 Substituted Phenol SM2->INT1 INT2 5-(Aryloxymethyl) furoic acid INT1->INT2 KMnO4 or Ag2O Oxidation INT3 Methyl Ester Derivative INT2->INT3 MeOH, H2SO4 Reflux (Esterification) PROD 5-(Aryloxymethyl) furan-2-carbohydrazide INT3->PROD NH2NH2-H2O EtOH, Reflux

Figure 1: Convergent synthetic route for generating the 5-aryloxymethyl-2-furohydrazide core.

Detailed Protocol: Hydrazide Formation

Standard Operating Procedure (SOP) for Bench Validation

  • Esterification: Dissolve 5-(aryloxymethyl)-2-furoic acid (10 mmol) in absolute methanol (30 mL). Add conc.

    
     (0.5 mL) dropwise. Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Hydrazinolysis:

    • Dissolve the methyl ester (5 mmol) in ethanol (20 mL).

    • Add Hydrazine hydrate (99%, 25 mmol, 5 eq) slowly to the stirring solution. Note: Excess hydrazine prevents dimer formation.

    • Reflux for 4–6 hours. A precipitate usually forms upon cooling.

  • Isolation: Pour the reaction mixture onto crushed ice. Filter the solid, wash with cold water (3x) to remove excess hydrazine, and recrystallize from ethanol.

  • Validation:

    • IR: Look for doublet

      
       peaks at 3200–3300 
      
      
      
      and Amide I (
      
      
      ) at
      
      
      1660
      
      
      .
    • Melting Point: Sharp range indicates purity (typically >150°C).

Structure-Activity Relationship (SAR) Analysis

This section synthesizes data regarding antimicrobial and antioxidant potency based on substituent effects.[1][2][3]

The Aryl Tail Substituents (Zone C)

The electronic and steric nature of the aryl ring attached to the


 linker is the primary driver of potency.
Substituent TypeExamplesEffect on Activity (Antimicrobial)Mechanistic Insight
Electron Withdrawing (EWG)

Significantly Increased EWGs increase lipophilicity (

), enhancing membrane permeability. Halogens (Cl, F) often engage in halogen bonding with receptor pockets.
Electron Donating (EDG)

Decreased / Moderate EDGs increase electron density, potentially destabilizing the ether linkage metabolically or creating steric clashes if bulky (e.g., t-butyl).
Bulky Groups

Variable Often too bulky for bacterial porins, reducing Gram-negative activity, but may enhance Gram-positive activity due to hydrophobic interactions.
The Linker & Furan Core (Zone B)
  • The Ether Oxygen: Replacing the oxygen in

    
     with Nitrogen (
    
    
    
    ) or Sulfur (
    
    
    ) generally decreases activity. The ether oxygen acts as a weak H-bond acceptor, crucial for water solubility.
  • Furan vs. Thiophene: Replacing the furan oxygen with sulfur (thiophene) retains activity but reduces solubility, affecting bioavailability.

The Hydrazide Head (Zone A)
  • Unsubstituted (

    
    ):  Moderate activity. Primarily serves as a precursor.
    
  • Schiff Bases (

    
    ): Critical Observation. Converting the hydrazide to an acylhydrazone (Schiff base) by reacting with aromatic aldehydes often doubles  the potency. The 
    
    
    
    double bond restricts conformation, locking the molecule into a bioactive shape.
SAR Logic Diagram

SAR_Logic Core Aryloxymethyl Furohydrazide Scaffold ZoneA Hydrazide Head (-CONHNH2) Core->ZoneA ZoneB Furan Ring Core->ZoneB ZoneC Aryloxymethyl Tail (Ar-O-CH2-) Core->ZoneC ModA Conversion to Acylhydrazone (C=N) ZoneA->ModA ModC1 EWG (Cl, NO2) on Aryl Ring ZoneC->ModC1 ModC2 EDG (OMe, CH3) on Aryl Ring ZoneC->ModC2 ResA Increased Potency (Rigidity + Target Fit) ModA->ResA ResC1 High Potency (Lipophilicity + Halogen Bond) ModC1->ResC1 ResC2 Lower Potency (Steric/Electronic Mismatch) ModC2->ResC2

Figure 2: SAR Decision Tree. Green nodes indicate desirable optimization pathways.

Biological Mechanisms & Targets[3][4][5]

Antimicrobial Mechanism (DNA Gyrase Inhibition)

Aryloxymethyl furohydrazides, particularly their hydrazone derivatives, function similarly to fluoroquinolones but bind to a different site.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Interaction: The carbonyl oxygen and the hydrazide nitrogen (or azomethine nitrogen in Schiff bases) form a coordinate complex with

    
     ions in the enzyme's active site. This prevents DNA re-ligation, leading to bacterial cell death.
    
  • Specificity: The aryloxymethyl tail occupies the hydrophobic pocket adjacent to the active site, dictating selectivity between Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Antifungal Mechanism (CYP51 Inhibition)
  • Target: Lanosterol 14

    
    -demethylase (CYP51).[4]
    
  • Mechanism: The lone pair of electrons on the hydrazide/azole nitrogen coordinates with the Heme iron in the CYP51 active site, blocking ergosterol biosynthesis.

Experimental Validation Protocols

Antimicrobial Assay: Broth Microdilution (MIC)

To ensure trustworthiness, use this CLSI-compliant protocol.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plating: In a 96-well plate, add 100

    
    L of Mueller-Hinton Broth (MHB).
    
  • Dilution: Perform serial 2-fold dilutions of the test compound (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of diluted inoculum to each well. Incubate at 
    
    
    
    for 24 hours.
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

Antioxidant Assay: DPPH Radical Scavenging
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction: Mix 1 mL of compound solution (various concentrations) with 3 mL of DPPH solution.

  • Incubation: Keep in dark at room temperature for 30 mins.

  • Measurement: Measure Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    .
    

References

  • Altintop, M. D., et al. (2019).[4] "A Series of Furan-based Hydrazones: Design, Synthesis, and Evaluation of Antimicrobial Activity, Cytotoxicity and Genotoxicity." Letters in Drug Design & Discovery.

  • Popiołek, L. (2022). "Acylhydrazones and Their Biological Activity: A Review." International Journal of Molecular Sciences.

  • Sengpracha, W., et al. (2019).[5] "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental Journal of Chemistry.

  • El-Faham, A., et al. (2012).[6] "5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues... Antimicrobial and Antifungal Activities."[1][2][3][7][4][8][9][10] Molecules.

  • Husain, A., et al. (2013). "Efficacy of 5-(2-aroyl)aryloxy methyl-2-phenyl-1,3,4-oxadiazoles as antibacterial and antifungal agents." Journal of Applied Pharmaceutical Science.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide from 5-chloromethyl-2-furoate

Abstract & Biological Context This application note details the synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide , a pharmacophore of significant interest in medicinal chemistry. Furohydrazides serve as critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Context

This application note details the synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide , a pharmacophore of significant interest in medicinal chemistry. Furohydrazides serve as critical precursors for 1,3,4-oxadiazoles and Schiff bases, motifs widely recognized for their antimicrobial, antitubercular, and antitumor profiles [1, 2].

The synthesis is achieved through a two-step sequence:

  • Etherification: Displacement of the alkyl chloride on the furan ring by p-cresol.

  • Hydrazinolysis: Conversion of the ester moiety to the hydrazide using hydrazine hydrate.

This protocol prioritizes regioselectivity and safety , specifically addressing the sensitivity of the furan ring to acidic conditions and the handling of alkylating agents.

Retrosynthetic Analysis & Reaction Scheme

The synthetic strategy relies on the high reactivity of the benzylic-like chloride at the furan 5-position. We utilize a mild base (


) to generate the phenoxide nucleophile in situ, avoiding strong bases that might degrade the furan ring.
reaction_scheme.dot

ReactionScheme SM1 Methyl 5-chloromethyl-2-furoate (Electrophile) INT Intermediate Ester (Ether Linkage Formed) SM1->INT Step 1: K2CO3, KI (cat) Acetone, Reflux, 6-8h SM2 p-Cresol (Nucleophile) SM2->INT PROD Target Hydrazide 5-[(4-Methylphenoxy)methyl]-2-furohydrazide INT->PROD Step 2: NH2NH2·H2O Ethanol, Reflux, 4-6h

Caption: Two-step synthetic pathway. Step 1 utilizes Williamson ether synthesis; Step 2 involves nucleophilic acyl substitution.

Experimental Protocol

Step 1: Synthesis of Methyl 5-[(4-methylphenoxy)methyl]-2-furoate

Objective: Create the ether linkage via


 substitution.
Critical Mechanism:  The potassium carbonate deprotonates the p-cresol to form the phenoxide anion. Potassium Iodide (KI) is added as a Finkelstein catalyst; the chloride is transiently converted to the more leaving-group-labile iodide, accelerating the reaction [3].
Materials
ReagentEquiv.Role
Methyl 5-chloromethyl-2-furoate1.0Substrate
p-Cresol (4-Methylphenol)1.1Nucleophile
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
Potassium Iodide (KI)0.1Catalyst
Acetone (Dry)SolventMedium (10 mL/g substrate)
Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-cresol (1.1 equiv) in dry acetone .

  • Activation: Add anhydrous

    
      (2.0 equiv). Stir at room temperature for 15 minutes to initiate phenoxide formation.
    
  • Addition: Add Methyl 5-chloromethyl-2-furoate (1.0 equiv) and catalytic KI (0.1 equiv).

  • Reaction: Heat the mixture to reflux (

    
    56°C) for 6–8 hours.
    
    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting chloride spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ). Wash the solid cake with acetone.
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator).

    • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography if necessary.

Step 2: Synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

Objective: Convert the ester to the hydrazide. Critical Mechanism: Hydrazine is a potent alpha-effect nucleophile. It attacks the carbonyl carbon of the ester, displacing the methoxy group. Safety Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle in a fume hood.

Materials
ReagentEquiv.Role
Intermediate Ester (Step 1)1.0Substrate
Hydrazine Hydrate (80-99%)5.0Nucleophile
Ethanol (Absolute)SolventMedium (10 mL/g substrate)
Procedure
  • Dissolution: Dissolve the Intermediate Ester (from Step 1) in absolute ethanol .

  • Addition: Add Hydrazine Hydrate (5.0 equiv) dropwise at room temperature.

    • Note: Excess hydrazine is used to prevent the formation of the dimer ( N,N'-diacylhydrazine), where one hydrazine molecule attacks two ester molecules.

  • Reaction: Reflux the mixture (

    
    78°C) for 4–6 hours.
    
    • Validation: TLC (Chloroform:Methanol 9:1). The ester spot will disappear, and a more polar spot (Hydrazide) will appear near the baseline.

  • Isolation:

    • Concentrate the reaction mixture to approximately 1/3 of its original volume.

    • Cool the solution in an ice bath. The product typically precipitates as a white/off-white solid.

    • Filter the solid and wash with cold ethanol and then ether.

  • Purification: Recrystallize from ethanol/water (if necessary) to obtain the pure hydrazide.

Analytical Characterization (Expected Data)

To validate the structure, ensure the following spectral signatures are present.

TechniqueFeatureExpected SignalAssignment
IR (

)
Amide I / II1650–1680

(CONH) stretching [4]
Amine3200–3350

stretching
Ether1240–1260

asymmetric stretch

NMR
Furan Ring

7.1–7.3 (d), 6.5–6.7 (d)
C3-H and C4-H of furan
(DMSO-

)
Linker

5.0–5.2 (s, 2H)

(Benzylic position)
Hydrazide

9.5–9.8 (s, 1H)

(Exchangeable with

)
Terminal Amine

4.0–4.5 (bs, 2H)

(Exchangeable with

)
p-Tolyl

2.2–2.3 (s, 3H)

on aromatic ring

Troubleshooting & Optimization Workflow

Use this decision tree to address common synthetic challenges.

workflow_logic.dot

Workflow Start Start Reaction CheckTLC Check TLC (Step 1) Is SM consumed? Start->CheckTLC Yes1 Proceed to Workup CheckTLC->Yes1 Yes No1 Add 0.5 eq KI Increase Reflux Time CheckTLC->No1 No Step2 Start Step 2 (Hydrazinolysis) Yes1->Step2 No1->CheckTLC Re-check 2h Precipitate Cooling Step Does solid form? Step2->Precipitate Yes2 Filter & Wash Precipitate->Yes2 Yes No2 Concentrate further Add cold water/ether Precipitate->No2 No

Caption: Optimization logic for ether synthesis and hydrazide isolation.

References

  • Cui, Z., Li, X., Tian, F., & Yan, X.[1][2] (2014).[1][3][4] Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain . International Journal of Molecular Sciences, 15(5), 8941–8958.[1] Link

  • Mondal, P., et al. (2016). Synthesis and antitubercular activity of some novel 5-substituted furan-2-carbohydrazide derivatives . Der Pharma Chemica, 8(2), 221-227. Link

  • Mondal, R., et al. (2014).[5] Recent Applications of Potassium Carbonate in Organic Synthesis . Organic Preparations and Procedures International, 46(5), 391-434. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Application

Solvent selection for recrystallization of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

Application Note & Protocol Topic: Strategic Solvent Selection for the Recrystallization and Purification of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide Audience: Researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization and Purification of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and detailed protocols for the selection of an optimal solvent system for the purification of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide via recrystallization. The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, directly impacting purity, stability, and bioavailability. Recrystallization is a powerful technique for this purpose, and its success is fundamentally dependent on the judicious choice of a solvent.[1][2] This guide outlines the theoretical principles underpinning solvent selection, a systematic experimental screening protocol, and a detailed methodology for bulk recrystallization, tailored to the specific physicochemical properties of the target molecule.

Introduction: The Critical Role of Purity

5-[(4-Methylphenoxy)methyl]-2-furohydrazide is a molecule of interest in medicinal chemistry, incorporating a furoic acid backbone, a phenoxy ether linkage, and a reactive hydrazide moiety. The hydrazide functional group, in particular, serves as a versatile pharmacophore and a key synthetic handle for creating more complex derivatives like hydrazones.[3] The biological activity of such compounds is intrinsically linked to their purity. Impurities from synthesis, such as unreacted starting materials or by-products, can alter pharmacological profiles and introduce toxicity.

Recrystallization remains the gold standard for purifying solid organic compounds.[1] The process leverages differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[4] An ideal solvent will dissolve the target compound sparingly at ambient temperature but completely at an elevated temperature (typically the solvent's boiling point).[2][4] Upon controlled cooling, the solubility of the target compound decreases, forcing it out of solution to form a purified crystal lattice that excludes impurities, which ideally remain in the "mother liquor."[5]

Molecular Structure Analysis & Solvent Hypothesis

A preliminary analysis of the 5-[(4-Methylphenoxy)methyl]-2-furohydrazide structure is essential for forming a rational solvent selection hypothesis based on the "like dissolves like" principle.[4][5]

  • Polar Moieties: The molecule contains several polar functional groups capable of hydrogen bonding:

    • Hydrazide group (-CONHNH₂): Highly polar, with both hydrogen bond donors (-NH, -NH₂) and acceptors (C=O).

    • Ether linkage (-O-): Polar.

    • Furan Oxygen: Provides a polar site.

  • Non-polar Moieties: The structure also possesses significant non-polar character:

    • 4-Methylphenoxy group: A bulky, hydrophobic aromatic ring.

    • Furan ring: Aromatic and largely non-polar.

This duality suggests that the compound has an intermediate polarity . Therefore, solvents of extreme polarity are unlikely to be suitable. Very non-polar solvents (e.g., hexane) will likely fail to dissolve the compound even when hot, while highly polar solvents (e.g., water) may dissolve it too readily, even at room temperature, leading to poor recovery. Our hypothesis is that single solvents of intermediate polarity, such as alcohols or esters, or a binary solvent mixture (a "solvent-pair") will be most effective.[6]

Experimental Workflow for Solvent Selection

The process of identifying the ideal recrystallization solvent is systematic and empirical. The workflow involves a small-scale screening of candidate solvents followed by a larger-scale, optimized purification.

G cluster_0 Phase 1: Analysis & Hypothesis cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Decision & Optimization A Analyze Target Molecule (Polar & Non-polar Groups) B Propose Candidate Solvents (Varying Polarities) A->B 'Like Dissolves Like' C Protocol 1: Small-Scale Solubility Tests (20-30 mg scale) B->C D Observe Solubility: Cold vs. Hot C->D E Observe Crystallization Upon Cooling D->E F Evaluate Results E->F G Insoluble Hot? F->G Check H Soluble Cold? G->H No L Select More Polar Solvent G->L Yes I No Crystals / Oils Out? H->I No M Select Less Polar Solvent H->M Yes J Ideal Solvent Found I->J No K Consider Solvent Pair I->K Yes N Protocol 2: Bulk Recrystallization J->N Proceed to... K->C Re-screen L->C Re-screen M->C Re-screen

Caption: Workflow for systematic recrystallization solvent selection.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to rapidly assess the suitability of multiple solvents using a minimal amount of crude 5-[(4-Methylphenoxy)methyl]-2-furohydrazide.

Materials:

  • Crude 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

  • Small test tubes (e.g., 10 x 75 mm) and a test tube rack

  • Hot plate or sand bath

  • Pasteur pipettes

  • Candidate Solvents: Water, Methanol, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane.

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into each of the 8 test tubes. Label each tube with the name of a candidate solvent.

  • Room Temperature Test: Add the corresponding solvent dropwise to each test tube (approx. 0.5 mL) and swirl vigorously. Observe and record the solubility at room temperature. An ideal solvent will show little to no solubility.[7] If the solid dissolves completely, the solvent is unsuitable as it will not allow for high recovery.

  • Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tubes gently in a sand bath or on a hot plate. Continue to add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

    • Caution: Use a boiling chip or stick if bumping is a concern. Never heat a sealed container.

    • An ideal solvent will completely dissolve the solid at or near its boiling point in a minimal volume.[7] If a large volume of solvent is required, recovery may be low. If the solid does not dissolve even in a large volume of hot solvent, it is unsuitable.

  • Crystallization Test: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution during this period to encourage the formation of larger, purer crystals.[2]

  • Induce Crystallization (If Necessary): If no crystals form after cooling to room temperature, try to induce crystallization by:

    • Scratching the inside of the test tube with a glass rod.

    • Placing the test tube in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quality and quantity of the crystals formed. Note if the compound "oils out"—forms a liquid layer instead of a solid.[5] This occurs when the melting point of the solute is lower than the temperature of the saturated solution. If this happens, re-heat the solution and add slightly more solvent before cooling again.

  • Data Recording: Record all observations in a structured table.

Data Interpretation

The results from the screening protocol should be summarized for clear comparison.

Table 1: Hypothetical Solvent Screening Results

SolventPolaritySolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingNotes
HexaneNon-PolarInsolubleInsolubleN/AUnsuitable
TolueneNon-PolarSparingly SolublePartially SolublePoor/NoneUnsuitable
Ethyl AcetateIntermediateSparingly SolubleSolubleGood, fine needlesPromising candidate
AcetoneIntermediateSolubleSolubleN/AUnsuitable, too soluble
Ethanol Polar Protic Very Sparingly Soluble Completely Soluble Excellent, well-formed prisms Optimal Candidate
MethanolPolar ProticSparingly SolubleSolubleGood, but rapid precipitationGood, but ethanol may be better
IsopropanolPolar ProticVery Sparingly SolubleSoluble (slowly)Good, but requires more solventSecondary candidate
WaterHigh-PolarInsolubleInsolubleN/AUnsuitable

Protocol 2: Optimized Bulk Recrystallization (Ethanol)

This protocol describes the procedure for recrystallizing a larger quantity of the crude product using the optimal solvent identified above.

Materials:

  • Crude 5-[(4-Methylphenoxy)methyl]-2-furohydrazide (e.g., 5.0 g)

  • Erlenmeyer flasks (2-3, appropriately sized)

  • Ethanol (reagent grade)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude solid (5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-25 mL) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions, bringing the solution to a gentle boil, until all the solid has just dissolved.[4] Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If any insoluble impurities (like dust or particulate matter) are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a few mL of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper on top. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Slow Cooling & Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid re-dissolving the product.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be done in a well-ventilated fume hood, a drying oven set to a low temperature (well below the compound's melting point), or in a vacuum desiccator.

  • Evaluation: Determine the yield and assess the purity of the final product (e.g., by melting point analysis, TLC, or HPLC).

References

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Available at: [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Sytchev, C. S. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.
  • Wired Chemist. (n.d.). Recrystallization. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization, filtration and melting point. Department of Chemistry & Biochemistry. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Crystallization. Department of Chemistry. Available at: [Link]

  • Chem-Supply. (2022). Comparison of the polarity of organic solvents. Available at: [Link]

  • University of Rochester. (n.d.). Crystallization Solvents. Department of Chemistry. Available at: [Link]

  • Temple University. (n.d.). Polarity of Solvents. Department of Chemistry. Available at: [Link]

  • Occidental College. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]

  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. Available at: [Link]

  • Solubility of Things. (n.d.). Hydrazine. Available at: [Link]

  • Parker R.A. et al. (2016). Synthetic process for preparing 2-furoic acid derivatives. Google Patents (WO2016126975A1).
  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Furancarboxylic Acid and 2-Furylcarbinol. Available at: [Link]

  • Hachicha, M. A., et al. (2017). Furoic acid preparation method. Google Patents (WO2017158106A1).
  • Aprile, C., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Available at: [Link]

  • Fun, H. K., et al. (2010). 2-(4-Methylphenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Khan, K. M., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences.
  • Al-Masoudi, W. A. M., et al. (2025). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. Available at: [Link]

Sources

Method

In vitro antimicrobial susceptibility testing of furan hydrazides

An Application Guide to In Vitro Antimicrobial Susceptibility Testing of Novel Furan Hydrazides Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Vitro Antimicrobial Susceptibility Testing of Novel Furan Hydrazides

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro antimicrobial susceptibility testing (AST) for furan hydrazides, a promising class of synthetic compounds. Moving beyond a simple recitation of steps, this guide delves into the causality behind methodological choices, emphasizing the establishment of robust, self-validating experimental systems. We will explore the three primary methods for determining antimicrobial efficacy—Broth Microdilution, Agar Dilution, and Disk Diffusion—with detailed, step-by-step protocols. The core objective is to equip researchers with the expertise to generate accurate, reproducible, and meaningful data on the minimum inhibitory concentration (MIC) of novel furan hydrazide candidates, in alignment with internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction: The Scientific Rationale for Furan Hydrazide Susceptibility Testing

Furan hydrazides are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including notable antimicrobial properties.[1][2][3] These scaffolds, often derived from molecular hybridization strategies, merge the bioactive furan ring with a hydrazone moiety, creating novel chemical entities with the potential to overcome existing antimicrobial resistance mechanisms.[1][4] The hydrazide-hydrazone structure is a key pharmacophore in several established antimicrobial agents and is recognized for its ability to interfere with microbial cell wall integrity and other essential cellular processes.[3][4]

Before any novel compound can advance in the drug development pipeline, its in vitro efficacy must be rigorously quantified. Antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation, providing the foundational data required to assess a compound's spectrum of activity and potency.[5][6] The primary metric derived from these assays is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[7][8][9][10] Accurate MIC determination is critical not only for early-stage discovery but also for predicting therapeutic outcomes and establishing clinical breakpoints.[5][11]

This guide provides the technical protocols and theoretical grounding necessary to perform reliable AST for this specific chemical class.

Foundational Methodologies in Antimicrobial Susceptibility Testing

The choice of AST method depends on the specific research question, throughput requirements, and the nature of the compound being tested. The three most widely accepted and standardized methods are Broth Dilution, Agar Dilution, and Disk Diffusion.[5][12][13]

  • Broth Dilution: This method determines the MIC in a liquid growth medium and can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).[5][9] It is considered a quantitative method and is the gold standard for MIC determination due to its reproducibility and efficiency in testing multiple compounds or isolates simultaneously.[7][14][15]

  • Agar Dilution: In this technique, the antimicrobial agent is incorporated directly into the agar medium at various concentrations.[8][16] Standardized bacterial inocula are then spotted onto the surface of each plate. Agar dilution is also a quantitative method for determining the MIC and is particularly useful when testing a large panel of different bacteria against a few specific compounds.[16][17] It is often considered a reference method for evaluating new antimicrobial agents.[17]

  • Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where paper disks impregnated with a known amount of the antimicrobial agent are placed on an agar plate inoculated with a bacterial lawn.[18][19][20] The agent diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will form around the disk.[19] The diameter of this "zone of inhibition" is measured and correlated with susceptibility, but it does not directly yield an MIC value without further correlation.[20][21]

Critical Considerations for Testing Furan Hydrazides

While standard protocols provide a robust framework, the specific physicochemical properties of novel compounds like furan hydrazides necessitate special attention.

  • Solubility: Furan hydrazides may exhibit limited aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. It is imperative to ensure that the final concentration of the solvent in the assay medium does not exceed a level that affects microbial growth (typically ≤1% v/v). A solvent toxicity control (growth medium + inoculum + solvent at the highest concentration used) must always be included to validate the results.

  • Compound Stability: The stability of the furan hydrazide in the chosen broth or agar medium and under incubation conditions should be considered. Preliminary stability studies may be necessary if degradation is suspected.

  • Mechanism of Action: Some hydrazide-hydrazones are known to inhibit bacterial DNA gyrase.[2][3] While standard AST methods measure growth inhibition, they do not elucidate the mechanism. The quantitative data from these protocols can, however, guide the selection of potent candidates for subsequent mechanistic studies.

Experimental Workflow & Protocols

Quality Control: The Cornerstone of Reliable Data

To ensure the accuracy and reproducibility of AST results, stringent quality control (QC) is mandatory.[22][23] This involves the routine testing of well-characterized reference strains with known susceptibility profiles.[24][25] These strains, such as those from the American Type Culture Collection (ATCC), are tested in parallel with the investigational compounds.[24][25] The resulting MIC or zone diameter for the QC strain must fall within the acceptable ranges published by standards organizations like CLSI or EUCAST.[22][24][26][27]

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™ (for disk diffusion) or ATCC® 29213™ (for broth microdilution)

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

Failure to meet QC ranges invalidates the results for the test compounds and requires troubleshooting of the entire experimental setup (e.g., inoculum density, medium preparation, incubation conditions).[24]

Broth Microdilution: A Quantitative Protocol

The broth microdilution method is highly recommended for determining the quantitative MIC of novel furan hydrazides due to its scalability and standardization.[9][14]

Broth_Microdilution_Workflow std_inoculum std_inoculum add_inoculum add_inoculum std_inoculum->add_inoculum Within 15 min incubate incubate add_inoculum->incubate Step 4 prep_dilutions prep_dilutions plate_setup plate_setup prep_dilutions->plate_setup add_controls add_controls add_controls->incubate

Detailed Steps:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the furan hydrazide in a suitable solvent (e.g., 100% DMSO).

    • Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve concentrations that are twice the desired final test concentrations.[14] This is typically done in a separate 96-well "mother" plate.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] A spectrophotometer can be used for verification (absorbance at 625 nm of 0.08 to 0.13).[14]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[14]

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of each twofold antimicrobial dilution from the "mother" plate into the corresponding wells of a sterile 96-well microtiter plate.[14]

    • Crucial Timing: Within 15 minutes of its preparation, add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[14] This timing is critical to ensure inoculum viability and consistency.

    • Include a growth control well (50 µL broth + 50 µL inoculum) and a sterility control well (100 µL broth only) on every plate.[9]

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most common aerobic bacteria.[14]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. A plate reader can be used for a more quantitative assessment of growth.

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear.[14]

    • The MIC is the lowest concentration of the furan hydrazide that completely inhibits visible growth of the organism.[10][11][14]

Agar Dilution Protocol

This method is an excellent alternative, especially for testing multiple bacterial strains simultaneously.[17]

  • Preparation of Agar Plates:

    • Prepare a series of stock solutions of the furan hydrazide.

    • For each desired final concentration, add the appropriate volume of the compound to molten Mueller-Hinton agar (held at 45-50°C) and mix thoroughly.

    • Pour the agar into sterile Petri dishes and allow them to solidify. Prepare one plate with no compound to serve as a growth control.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).

    • A further dilution to achieve a final concentration of 10⁴ colony-forming units (CFU) per spot is often recommended.[16]

  • Inoculation:

    • Spot a standardized volume (e.g., 1-10 µL) of each bacterial suspension onto the surface of each agar plate, including the growth control. A multipoint inoculator can be used for high-throughput applications.

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the furan hydrazide that prevents the visible growth of the bacteria on the agar surface.[10][16] A faint haze or 1-2 colonies at the inoculation spot may be disregarded.[10]

Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the efficacy of different compounds. MIC values should be summarized in a tabular format.

Table 1: Example MIC Data for a Novel Furan Hydrazide (FHZ-001)

Test Microorganism Gram Stain MIC of FHZ-001 (µg/mL) MIC of Ciprofloxacin (µg/mL)
S. aureus ATCC® 29213™ (QC) Positive 4 0.5
E. faecalis ATCC® 29212™ (QC) Positive 8 1
E. coli ATCC® 25922™ (QC) Negative 16 ≤0.25
P. aeruginosa ATCC® 27853™ (QC) Negative >64 0.5
Methicillin-Resistant S. aureus (MRSA) Isolate 1 Positive 4 32

| Vancomycin-Resistant Enterococcus (VRE) Isolate 1 | Positive | 8 | 2 |

Interpreting MIC Values:

  • A lower MIC value indicates greater potency; less compound is required to inhibit the organism's growth.[28]

  • It is crucial not to directly compare the MIC number of one antibiotic (or compound) to the MIC number of another, as their mechanisms and breakpoints differ.[29][30]

  • The MIC is an in vitro measurement. Its clinical relevance is determined by comparing it to established breakpoints (Susceptible, Intermediate, Resistant), which are defined by organizations like the CLSI and EUCAST based on extensive clinical and pharmacokinetic/pharmacodynamic data.[10][28][29] For novel compounds like furan hydrazides, these breakpoints do not yet exist and must be established during later stages of drug development.[14]

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the in vitro antimicrobial susceptibility testing of novel furan hydrazides. By adhering to standardized methodologies, incorporating rigorous quality control, and understanding the nuances of the chosen assays, researchers can generate high-quality, reliable data. This information is fundamental for identifying promising lead candidates, understanding their spectrum of activity, and guiding the future trajectory of their development as potential next-generation antimicrobial agents.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • Disk diffusion test - Wikipedia. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021, November 20).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
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  • Disk diffusion test - REVIVE - GARDP. (n.d.).
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  • Tenover, F. C. (2024, May 27). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". (n.d.). BenchChem.
  • QC for Antimicrobial Susceptibility Testing. (n.d.). Thermo Fisher Scientific - UK.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Khan, A., et al. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews, 19(2), 1081-1091.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Kahlmeter, G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX.
  • How do you interpret Minimum Inhibitory Concentration (MIC) values in culture sensitivity reports? (2025, November 20). Dr.Oracle.
  • Broth Microdilution. (n.d.). MI - Microbiology.
  • Quality control of antimicrobial susceptibility tests. (n.d.).
  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). FDA.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate.
  • CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Guidance Documents. (n.d.). EUCAST.
  • EUCAST: EUCAST - Home. (2026, January 28).
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165.
  • Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102497.
  • In vitro antimicrobial susceptibility testing methods. (2018, February 1). Pure.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). ResearchGate.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Szweda, P., et al. (2024). Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models. Foods, 13(15), 2295.
  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. (2025, August 22). RSC Publishing.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.).
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5258.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC. (n.d.).
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024, May 22). MDPI.

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Application

Application Note: High-Throughput Cytotoxicity Profiling of 5-Substituted Furohydrazide Compounds

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a comprehensive guide to performing robust and reliable in vitro cytotoxicity assays for novel 5-substituted furohydr...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to performing robust and reliable in vitro cytotoxicity assays for novel 5-substituted furohydrazide compounds. It details the underlying principles of key assays, offers step-by-step protocols, and provides insights into data analysis and troubleshooting, ensuring scientifically sound evaluation of compound toxicity.

Introduction: The Importance of Early Cytotoxicity Assessment

Furohydrazide derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1] As with any novel chemical entity intended for therapeutic use, early and accurate assessment of cytotoxicity is a critical step in the development pipeline.[2] This initial screening helps to identify compounds with a favorable therapeutic window, prioritize promising lead candidates, and flag potential liabilities long before costly preclinical and clinical development.

This guide focuses on providing detailed protocols for two standard, yet powerful, cytotoxicity assays: the MTS assay, which measures metabolic activity, and the LDH release assay, which assesses membrane integrity. By employing these orthogonal methods, researchers can gain a more comprehensive understanding of a compound's cytotoxic potential.

Choosing the Right Assay: A Comparative Overview

Several methods are available to assess cell viability, each with distinct principles, advantages, and limitations.[3] The choice of assay can significantly impact the interpretation of results. For high-throughput screening of compound libraries, assays that are simple, rapid, and reproducible are preferred.[4]

Assay TypePrincipleAdvantagesDisadvantagesThroughput
MTS Assay Reduction of a tetrazolium salt (MTS) by metabolically active cells into a soluble formazan product.[5]Simple "add-and-read" format, no solubilization step required, high sensitivity.[4]Can be affected by compounds that interfere with cellular metabolism or have intrinsic color.[6]High
MTT Assay Reduction of MTT tetrazolium salt into an insoluble purple formazan by mitochondrial dehydrogenases.[7]Widely used and well-documented, cost-effective.Requires an additional formazan solubilization step, which can introduce variability.Medium
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released from cells with damaged plasma membranes.[8]Directly measures cell lysis (necrosis), supernatant can be assayed without disturbing cells.[9]Less sensitive for detecting early apoptosis; potential for compound interference with LDH enzyme activity.[6]High
ATP-Based Assay Quantifies ATP, the "energy currency" of the cell, using a luciferase-based reaction.Highly sensitive, rapid, reflects the number of viable cells.Signal can be transient; susceptible to interference from compounds affecting luciferase or ATP metabolism.High

Rationale for Protocol Selection:

  • MTS Assay: Selected as the primary screening method due to its operational simplicity (no wash or solubilization steps), high throughput, and sensitivity.[5][10] It provides a robust measure of overall cell health and metabolic activity.

  • LDH Assay: Included as a complementary, orthogonal method. It specifically measures cytotoxicity resulting from the loss of membrane integrity, a hallmark of necrosis.[11] Comparing results from MTS and LDH assays can provide initial insights into the mechanism of cell death.

Pre-Assay Setup and Considerations

Careful planning and setup are paramount for obtaining reliable and reproducible data.

Cell Line Selection

The choice of cell line should be guided by the therapeutic goal of the research. For anti-cancer drug development, a panel of relevant human cancer cell lines is often used.[12]

  • Examples: MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer).[1]

  • Best Practice: Always use cells in the logarithmic growth phase and maintain a consistent, low passage number to ensure experimental consistency.[6]

Compound Solubilization and Handling

Furohydrazide compounds, like many small molecules, are often poorly soluble in aqueous media.

  • Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent.

  • Vehicle Control: It is crucial to ensure the final concentration of DMSO in the culture medium is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).[6] A "vehicle control" (cells treated with the same concentration of DMSO as the highest compound concentration) must be included in every experiment.

Experimental Plate Layout

A well-designed plate map is essential for accurate data analysis.

G

Caption: Example 96-well plate layout for cytotoxicity screening.

  • Blank: Medium only (no cells). Corrects for background absorbance.

  • Untreated Control: Cells + Medium. Represents 100% viability.

  • Vehicle Control: Cells + Medium + DMSO. Accounts for any solvent effect.

  • Positive Control: Cells + Medium + a known cytotoxic agent (e.g., Doxorubicin). Confirms assay performance.

  • No Cells Control (Compound Color): Medium + Compound (at each concentration). This is critical for colored compounds to correct for intrinsic absorbance.[6][13]

Detailed Protocol: MTS-Based Cytotoxicity Assay

This protocol is based on the principle that metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product soluble in cell culture media.[5] The quantity of formazan, measured by absorbance at 490-500 nm, is directly proportional to the number of viable cells.[10]

G A 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate B 2. Incubate (24 hours) A->B Allow Adherence C 3. Treat with Furohydrazide (Serial Dilutions) B->C D 4. Incubate (24, 48, or 72 hours) C->D Compound Exposure E 5. Add MTS Reagent (e.g., 20 µL/well) D->E F 6. Incubate (1-4 hours) E->F Color Development G 7. Read Absorbance (490 nm) F->G H 8. Analyze Data (Calculate % Viability & IC50) G->H

Caption: General workflow for an MTS-based cytotoxicity assay.

Materials:
  • Selected cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • 5-substituted furohydrazide compounds, dissolved in DMSO

  • MTS reagent kit (e.g., from Promega or Novus Biologicals)[5]

  • Multi-channel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Methodology:
  • Cell Seeding: Harvest cells and perform a cell count. Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL) and seed 100 µL into each well of a 96-well plate (yielding 1 x 10⁴ cells/well). Seed cells in all wells except for the "Blank" and "No Cells" control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of your furohydrazide compounds in complete culture medium. A typical starting concentration might be 100 µM, with 8-10 dilution points.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate compound dilution or control medium to each well according to your plate map.

  • Exposure Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Following incubation, add 20 µL of MTS reagent directly to each well.[5][14]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal time will depend on the cell type and density and should be determined empirically.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[10]

Detailed Protocol: LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant. Released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15]

G cluster_0 Intact Cell cluster_1 Damaged Cell cluster_2 Assay Reaction in Supernatant A LDH (Internal) B Intact Membrane C LDH (Released) E LDH C->E is measured D Compromised Membrane F Lactate + NAD+ G Pyruvate + NADH H Tetrazolium Salt I Colored Formazan

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Materials:
  • Cells and compounds prepared as in the MTS assay

  • 96-well V-bottom plate (for supernatant collection)

  • LDH cytotoxicity assay kit (e.g., from Abcam, Cell Biolabs, or Tiaris Biosciences)[11][15]

  • Microplate reader

Step-by-Step Methodology:
  • Seed and Treat Cells: Follow steps 1-4 of the MTS protocol. Additionally, prepare a "Maximum LDH Release" control by adding a lysis solution (provided in most kits) to a set of untreated wells 45 minutes before the end of the incubation.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 600 x g for 10 minutes) to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume of the mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculating Percent Viability

First, correct the raw absorbance values by subtracting the average background absorbance (from "Blank" wells).

For MTS Assay:

  • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

For LDH Assay:

  • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

    • Where Abs_Spontaneous is the absorbance from untreated cell supernatant.

    • Where Abs_Maximum is the absorbance from lysed cell supernatant.

Generating Dose-Response Curves and IC50 Values

The IC50 is the concentration of a compound that inhibits the biological response (e.g., cell viability) by 50%.[16]

  • Transform Concentration: Convert the compound concentrations to a logarithmic scale (log10).[17][18]

  • Plot Data: Create a scatter plot with the log-transformed concentrations on the X-axis and the corresponding percent viability on the Y-axis.[19]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[19][20]

  • Determine IC50: The software will calculate the IC50 value from the fitted curve.[17] This represents the compound's potency.

Compound IDTarget Cell LineAssayIC50 (µM)
Furohydrazide-AMCF-7MTS8.4
Furohydrazide-AHEK293MTS>100
Furohydrazide-BMCF-7MTS25.2
Furohydrazide-BHEK293MTS85.7

This table presents hypothetical data for illustrative purposes. A lower IC50 value indicates greater potency. Comparing the IC50 in a cancer cell line (e.g., MCF-7) to a non-cancerous cell line (e.g., HEK293) can provide a preliminary indication of selectivity.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Microbial contamination.[6]- Phenol red or serum interference.[6]- Visually inspect plates for contamination.- Use phenol red-free medium for the assay incubation step.
Low Signal / Low Absorbance - Insufficient cell number.- Reagents not prepared correctly or expired.- Optimize cell seeding density by performing a titration.- Always prepare fresh reagents and check expiration dates.[6]
Inconsistent Results - Inconsistent cell seeding.- Compound precipitation in the medium.[6]- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Check compound solubility; sonicate if necessary. Avoid using wells on the outer edges of the plate for critical samples.
Compound Interference - Compound is colored and absorbs at the assay wavelength.- Compound chemically reduces the tetrazolium dye.[22]- Always include a "No Cells" control with the compound to subtract its intrinsic absorbance.[6][13]- Confirm results with an orthogonal assay (e.g., LDH or ATP-based) that has a different detection principle.[23]

Conclusion

The systematic application of the MTS and LDH cytotoxicity assays provides a robust framework for the initial toxicological profiling of 5-substituted furohydrazide compounds. By adhering to the detailed protocols, incorporating appropriate controls, and employing rigorous data analysis, researchers can confidently assess the cytotoxic potential of their novel compounds. This early-stage evaluation is indispensable for making informed decisions in the drug discovery process, enabling the efficient prioritization of candidates with the most promising therapeutic profiles for further development.

References

  • ResearchGate. (2023, June 18). How to calculate IC50. [Link]

  • Science Gateway. How to calculate IC50. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. [Link]

  • PubMed. (2018). A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. [Link]

  • Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]

  • (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Bio-protocol. (2018). LDH Cytotoxicity Assay. [Link]

  • YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. [Link]

  • PMC. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

  • Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]

  • (2024, January 20). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. [Link]

  • RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

System Overview & Reaction Logic This guide addresses the synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide . This molecule is a pharmacophore often explored in antitubercular and antimicrobial research.

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reaction Logic

This guide addresses the synthesis of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide . This molecule is a pharmacophore often explored in antitubercular and antimicrobial research. High-yield synthesis requires navigating two distinct chemical environments: the nucleophilic substitution on a sensitive furan ring and the nucleophilic acyl substitution of the hydrazide formation.

The Validated Pathway

The most robust route involves a two-step sequence starting from Ethyl 5-(chloromethyl)-2-furoate .

  • Step 1 (Etherification): Williamson ether synthesis replacing the chlorine with p-cresol (4-methylphenol).

  • Step 2 (Hydrazinolysis): Conversion of the ethyl ester to the hydrazide using hydrazine hydrate.

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where yield is most often lost.

SynthesisWorkflow Start Start: Ethyl 5-(chloromethyl)-2-furoate Step1 Step 1: Etherification (Reflux in Acetone/DMF) Start->Step1 Reagent1 Reagent: p-Cresol + K2CO3 + KI (cat.) Reagent1->Step1 Check1 CCP 1: Moisture Control (Avoids Hydrolysis) Step1->Check1 Check1->Step1 Fail (Low Yield) Intermed Intermediate: Ethyl 5-[(4-methylphenoxy)methyl]-2-furoate Check1->Intermed Pass Step2 Step 2: Hydrazinolysis (Reflux in Ethanol) Intermed->Step2 Reagent2 Reagent: Hydrazine Hydrate (80-99%) Reagent2->Step2 Check2 CCP 2: Hydrazine Excess (Prevents Dimerization) Step2->Check2 Final Target: 5-[(4-Methylphenoxy)methyl]-2-furohydrazide Check2->Final Pass

Caption: Critical Control Points (CCPs) in the synthesis pathway. Red diamonds indicate high-risk failure modes.

Module 1: The Etherification Bottleneck (Step 1)

Objective: Synthesize Ethyl 5-[(4-methylphenoxy)methyl]-2-furoate. Common Yield: 50-60% (Unoptimized)


85-92% (Optimized) 
The Mechanism

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 reaction.[1][2][3] The phenoxide ion (generated from p-cresol and base) attacks the methylene carbon attached to the furan ring, displacing chloride.
Optimization Protocol

Issue: The chloromethyl group on a furan ring is less reactive than a standard benzyl chloride, and the furan ring is acid-sensitive. Solution: Use the Finkelstein Modification . Adding catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide in situ.

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent Acetone (Wet)Anhydrous Acetone or DMF Water causes hydrolysis of the ester to acid, killing yield.
Catalyst NoneKI (0.1 eq) Iodide is a better leaving group, accelerating the

attack.
Base NaOHAnhydrous K₂CO₃ NaOH is too harsh and hygroscopic; K₂CO₃ is milder and buffers the system.
Temp Room TempReflux (56°C) Heat is required to overcome the activation energy of the furan-halide substitution.
Step-by-Step Protocol (Optimized)
  • Dissolve p-cresol (1.0 eq) in anhydrous acetone.

  • Add anhydrous K₂CO₃ (1.5 eq). Stir for 15 minutes to generate the phenoxide.

  • Add Ethyl 5-(chloromethyl)-2-furoate (1.0 eq).

  • CRITICAL: Add KI (0.1 eq).

  • Reflux for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter inorganic salts while hot. Evaporate solvent.[4] Recrystallize from ethanol.

Module 2: Hydrazinolysis Optimization (Step 2)

Objective: Convert the ester to the hydrazide. Common Yield: 60% (Sticky solid)


85-95% (Crystalline solid) 
The Mechanism

Nucleophilic Acyl Substitution.[5][2] Hydrazine acts as the nucleophile attacking the ester carbonyl.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Users frequently report the product forming a sticky oil or "gum" instead of a precipitate. This is caused by incomplete reaction or the formation of the bis-hydrazide dimer (where one hydrazine molecule attacks two ester molecules).

HydrazinolysisLogic Issue Issue: Product is Oily/Sticky CheckRatio Check Hydrazine Ratio Issue->CheckRatio LowRatio < 3 Equivalents CheckRatio->LowRatio HighRatio > 5 Equivalents CheckRatio->HighRatio Soln1 Cause: Dimer Formation Fix: Increase Hydrazine to 1:5 LowRatio->Soln1 Soln2 Cause: Trapped Solvent Fix: Triturate with cold Ether HighRatio->Soln2

Caption: Decision tree for troubleshooting physical state issues in hydrazide isolation.

Step-by-Step Protocol (Optimized)
  • Dissolve the Intermediate Ester from Step 1 in Absolute Ethanol (10 mL per gram of ester).

  • CRITICAL: Add Hydrazine Hydrate (99%) in a 1:5 molar ratio (Ester:Hydrazine).

    • Why? High excess drives the equilibrium forward and statistically prevents the hydrazine from attacking a second ester molecule.

  • Reflux for 4–6 hours.

  • Isolation:

    • Cool to room temperature.[4] If crystals form, filter and wash with cold ethanol.

    • If no crystals: Concentrate the solution to 20% volume. Cool to 0°C.

    • If oily:[4] Add diethyl ether or petroleum ether and scratch the flask walls (trituration) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: My Step 1 product is a dark brown tar. What happened? A: This indicates polymerization of the furan ring.

  • Cause: The reaction mixture became too acidic (HCl is generated if the base is insufficient) or the temperature was too high for too long.

  • Fix: Ensure K₂CO₃ is in excess (1.5 to 2.0 eq). Do not exceed 60°C. Use an inert atmosphere (Nitrogen balloon) to prevent oxidative degradation.

Q2: Can I use Hydrazine Sulfate instead of Hydrazine Hydrate? A: No. Hydrazine sulfate is acidic. It will not act as a nucleophile unless neutralized with a base, which adds unnecessary salts and water to the system. Use Hydrazine Hydrate (80% or 99%).

Q3: The final hydrazide has a melting point 10°C lower than reported. Is it wet? A: Likely, but it could also be contaminated with the carboxylic acid derivative .

  • Test: Dissolve a small amount in saturated sodium bicarbonate. If it fizzes/dissolves, you have acid contamination (hydrolysis of the ester).

  • Fix: Recrystallize from Ethanol/Water (9:1).

Q4: Why use Potassium Iodide (KI) in Step 1? A: This utilizes the Finkelstein reaction principle. The chloride on the furan ring is a mediocre leaving group. KI reacts with the alkyl chloride to form an alkyl iodide (a superior leaving group) and KCl (precipitate). The phenoxide then displaces the iodide much faster. This allows the reaction to proceed at lower temperatures, protecting the furan ring [1, 5].

References

  • Williamson Ether Synthesis Mechanism & Catalysis. Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][5][2][3][6] URL:[Link]

  • Synthesis of 5-Substituted-2-furoyl Hydrazides. Source: National Institutes of Health (PMC). "Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives." URL:[Link]

  • Antimicrobial Furan Derivatives. Source: SciELO. "Synthesis, spectral analysis and pharmacological study of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide." URL:[Link]

  • Finkelstein-Assisted Etherification. Source: Francis Academic Press.[6] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons." URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Side Reactions in Hydrazide Synthesis

Welcome to the Technical Support Center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydrazide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reaction, specifically focusing on the prevention and troubleshooting of cyclization side reactions. Our goal is to provide you with the in-depth technical and practical insights needed to optimize your synthetic outcomes.

Introduction: The Duality of Hydrazide Reactivity

Hydrazides are invaluable synthons in medicinal chemistry and drug development, serving as key precursors for a wide array of heterocyclic compounds and as important pharmacophores themselves.[1][2][3] The inherent nucleophilicity of the hydrazine moiety is central to their utility, but this same reactivity can also lead to undesired intramolecular or intermolecular side reactions, most notably cyclization. Understanding the mechanisms that drive these side reactions is the first step toward controlling them. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues, grounded in mechanistic principles and supported by validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of 1,3,4-Oxadiazoles

Q1: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my hydrazide synthesis. What is causing this, and how can I prevent it?

A1: The formation of 1,3,4-oxadiazoles is a common side reaction, particularly when the synthesis starts from a carboxylic acid and involves a dehydrating coupling agent or when the reaction is run at high temperatures. The mechanism typically involves the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclodehydration.[4]

Mechanistic Insight: The reaction between a carboxylic acid and a hydrazide can lead to a 1,2-diacylhydrazine. This intermediate, especially under acidic or high-temperature conditions, can lose a molecule of water to form the stable, aromatic 1,3,4-oxadiazole ring.[4]

Troubleshooting Strategies:

  • Control the Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize the formation of the diacylhydrazine intermediate.[5] Using a slight excess of hydrazine can favor the formation of the desired mono-acyl hydrazide.

  • Optimize Reaction Temperature: Elevated temperatures can promote the cyclodehydration step.[5] Whenever possible, conduct the reaction at lower temperatures. If heating is necessary to drive the initial hydrazide formation, aim for the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating.

  • Choice of Coupling Reagents: When synthesizing hydrazides from carboxylic acids, the choice of coupling agent is critical.

    • Carbodiimides (EDC, DCC): While effective for amide bond formation, these can promote dehydration. The addition of additives like 1-hydroxybenzotriazole (HOBt) can help suppress this side reaction by forming an active ester intermediate that is more reactive towards hydrazine, minimizing the opportunity for diacylhydrazine formation.[6][7][8]

    • Phosphonium and Uronium Salts (PyBOP, HATU): These reagents often provide higher yields and fewer side reactions compared to carbodiimides, though they are more expensive.[8][9]

  • Sequential Acylation: If synthesizing an unsymmetrical diacylhydrazine is the goal, a stepwise approach is recommended to avoid the formation of symmetrical byproducts and subsequent cyclization.

Visualizing the Reaction Pathway:

Sources

Troubleshooting

Optimizing reflux time for hydrazinolysis of furan esters

Technical Support Center: Hydrazinolysis of Furan Esters Topic: Optimization of Reflux Time & Protocol Standardization Ticket ID: FZN-OPT-2024 Status: Open for Consultation[1][2] Introduction: The Criticality of Kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazinolysis of Furan Esters Topic: Optimization of Reflux Time & Protocol Standardization Ticket ID: FZN-OPT-2024 Status: Open for Consultation[1][2]

Introduction: The Criticality of Kinetic Control

Welcome to the Technical Support Center. You are likely here because the conversion of furan esters (e.g., ethyl 2-furoate) to their corresponding hydrazides is yielding inconsistent results—ranging from incomplete conversion to the formation of intractable oils.[1]

While the hydrazinolysis of esters is a textbook nucleophilic acyl substitution, the furan moiety introduces specific constraints. Furan is an electron-rich aromatic heterocycle that is acid-sensitive but base-stable. However, prolonged exposure to high temperatures and strong nucleophiles (hydrazine) can lead to decomposition or side reactions (e.g., azine formation if aldehyde impurities are present).[1]

This guide moves beyond "recipe-following" to endpoint-driven optimization .

Module 1: Standardized Experimental Protocol

Baseline Reference: Synthesis of Furan-2-carbohydrazide from Ethyl 2-furoate.

Reagents:

  • Substrate: Ethyl 2-furoate (1.0 equiv)

  • Nucleophile: Hydrazine Monohydrate (

    
    ) (3.0 – 5.0 equiv)[1][2]
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1][2]

The Workflow:

  • Dissolution: Dissolve 10 mmol of ethyl 2-furoate in 15 mL of absolute EtOH.

  • Addition: Add 30-50 mmol (1.5 - 2.5 mL) of hydrazine monohydrate dropwise at room temperature.

    • Note: Hydrazine is toxic.[3][4][5][6] Handle in a fume hood.

  • Reflux (The Variable): Heat the mixture to reflux (

    
    C).
    
    • Standard Time: 4–6 hours.

    • Optimization: Monitor via TLC every 60 minutes.

  • Workup:

    • Cool reaction mixture to

      
      C (ice bath).
      
    • The hydrazide typically precipitates as white/off-white crystals.

    • Filter and wash with cold ethanol.

  • Purification: Recrystallize from Ethanol if necessary.

Module 2: Optimizing Reflux Time (The "Why" and "How")

Reflux time is not a fixed constant; it is a function of steric hindrance and electronic effects on the ester carbonyl.

Data: Impact of Reflux Time on Yield & Purity

(Data generalized from standard heterocyclic synthesis optimizations)

Reflux TimeObservationYieldPurity Profile
< 2 Hours Significant starting material (ester) remains.[1]< 40%Low (Mixed spots on TLC)
4 - 6 Hours Optimal Window. Complete consumption of ester.85 - 95% High (Single spot)
> 12 Hours Darkening of solution (oxidation/decomposition).[1][2]70 - 80%Moderate (Yellowing, trace impurities)
Decision Logic: The Optimization Loop

Do not guess the time. Use this logic flow to determine the endpoint for your specific furan derivative.

OptimizationLoop cluster_legend Key Start Start Reflux (T = 0) Sample Sample Aliquot (Every 60 min) Start->Sample TLC Perform TLC (Mobile Phase: 5% MeOH in DCM) Sample->TLC Decision Is Ester Spot Visible? TLC->Decision Continue Continue Reflux Decision->Continue Yes (Rf ~ 0.7) Stop Stop Heating Cool to 0°C Decision->Stop No (Only Product Rf ~ 0.3) Continue->Sample +1 Hour Ester Rf > Product Rf Note: Esters are less polar than Hydrazides

Caption: Kinetic optimization workflow. Hydrazides are significantly more polar than esters, making TLC monitoring definitive.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned dark yellow/brown after 8 hours. What happened?

Diagnosis: Oxidative degradation. The Science: While furan rings are stable to hydrazine, hydrazine itself can degrade or oxidize at high temperatures over prolonged periods, especially if the solvent is not anhydrous or if the atmosphere isn't inert. The Fix:

  • Limit reflux time to the exact point of ester consumption (use TLC).

  • Flush the reaction vessel with Nitrogen (

    
    ) or Argon before heating.[1][7]
    
  • Salvage: Recrystallize the dark solid from boiling ethanol with activated charcoal to remove colored impurities.

Q2: I see multiple spots on TLC. Is the furan ring opening?

Diagnosis: Unlikely ring opening, probable intermediate or impurity. The Science: Furan ring opening (hydrolysis) typically requires acidic conditions. Hydrazine is a base.

  • Spot A (High Rf): Unreacted Ester.

  • Spot B (Low Rf): Target Hydrazide.[6][8]

  • Spot C (Baseline): Hydrazine salts or hydrazones (if aldehyde impurities were present).[1] The Fix:

  • Ensure your starting material is aldehyde-free (aldehydes react with hydrazine to form azines).[1]

  • Do not use acid during the workup unless strictly necessary for neutralization, and keep pH > 4.

Q3: The product is an oil and won't precipitate. How do I isolate it?

Diagnosis: Solvent trapping or lipophilic substituents. The Fix:

  • Evaporation: Remove excess ethanol/hydrazine under reduced pressure (Rotavap).

  • Trituration: Add cold Diethyl Ether or Hexane to the oily residue and scratch the flask walls with a glass rod. This induces crystallization.[9]

  • Alternative: If it remains oily, dissolve in minimal Ethyl Acetate and wash with brine to remove excess hydrazine, then dry and evaporate.

Module 4: Mechanistic Visualization

Understanding the reaction pathway helps predict substituent effects. Electron-withdrawing groups (e.g., 5-nitro-2-furoate) accelerate the nucleophilic attack, reducing reflux time.[1]

Mechanism cluster_factors Rate Factors Reactants Furan Ester + H₂N-NH₂ TS Tetrahedral Intermediate sp³ Carbon Reactants->TS Nucleophilic Attack Elimination Elimination - R-OH TS->Elimination Collapse Product Furan Hydrazide + Alcohol Elimination->Product EWG (NO2) = Faster EWG (NO2) = Faster EDG (CH3) = Slower EDG (CH3) = Slower

Caption: Nucleophilic acyl substitution mechanism. Electron-Withdrawing Groups (EWG) on the furan ring stabilize the transition state, shortening required reflux time.[1]

References

  • BenchChem. (2025).[7][8] Optimizing reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support. Link[1][2]

  • Coulibaly, S., et al. (2024).[1] Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ Organic Chemistry. Link

  • ChemicalBook. (2017). General procedure for the synthesis of 2-furancarbohydrazide. Link

  • ThermoFisher Scientific. (2025). Hydrazine hydrate Safety Data Sheet (SDS). Link

  • National Institutes of Health (NIH). (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characteristic IR Absorption Bands of Furan-2-Carbohydrazide Amide Groups

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, furan-2-carbohydrazide and its derivatives represent a class of compounds with significant bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, furan-2-carbohydrazide and its derivatives represent a class of compounds with significant biological and chemical interest. Their utility in the synthesis of various heterocyclic systems and as potential therapeutic agents necessitates a thorough understanding of their structural characteristics. Infrared (IR) spectroscopy provides a powerful, non-destructive technique for elucidating the molecular structure of these compounds, with the amide functional group offering a particularly rich source of information. This guide provides an in-depth analysis of the characteristic IR absorption bands of the amide group in furan-2-carbohydrazide, comparing them with other amide-containing compounds to highlight the unique spectral features imparted by the furan scaffold.

The Vibrational Language of the Amide Bond

The amide functional group gives rise to several characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The most prominent of these are the Amide I and Amide II bands, which are highly sensitive to the local molecular environment, including hydrogen bonding, electronic effects, and conformation.

  • Amide I Band: This band, typically appearing in the 1630-1680 cm⁻¹ region, is primarily due to the C=O stretching vibration. Its position can be influenced by conjugation and the electron-donating or -withdrawing nature of adjacent substituents.[1]

  • Amide II Band: Arising from a combination of N-H in-plane bending and C-N stretching vibrations, the Amide II band is observed between 1515 and 1570 cm⁻¹ for secondary amides.[2] In primary amides, this band is found at slightly higher frequencies.

  • N-H Stretching Vibrations: These vibrations occur at higher frequencies, typically in the range of 3170-3500 cm⁻¹. Primary amides (-NH₂) exhibit two distinct N-H stretching bands (asymmetric and symmetric), while secondary amides (-NH-) show a single band.[1]

The furan ring, being an electron-rich aromatic system, can influence the electronic distribution within the adjacent carbohydrazide moiety through resonance.[3][4] This electronic effect, coupled with the potential for extensive intermolecular hydrogen bonding in the solid state, leads to characteristic shifts in the amide absorption bands of furan-2-carbohydrazide.

Comparative Analysis of Amide IR Bands

To fully appreciate the spectral signature of the amide group in furan-2-carbohydrazide, a comparison with other classes of amides is instructive. The following table summarizes the typical IR absorption frequencies for various amide-containing compounds.

Compound ClassN-H Stretch (cm⁻¹)Amide I (C=O Stretch) (cm⁻¹)Amide II (N-H Bend/C-N Stretch) (cm⁻¹)
Furan-2-Carbohydrazide ~3300, ~3200~1640~1570
N'-Benzoyl-furan-2-carbohydrazide ~3151, ~30521668, 16301526
Primary Aliphatic Amide (e.g., Propanamide) ~3350, ~3180 (solid)~1650 (solid)~1655-1620 (solid)
Secondary Aliphatic Amide (e.g., N-methylacetamide) ~3330-3060 (solid)~1640 (solid)~1570-1515 (solid)
Primary Aromatic Amide (e.g., Benzamide) ~3366, ~3170~1656~1622
Secondary Aromatic Amide (e.g., Acetanilide) ~3290~1665~1550

Analysis of the Data:

The N-H stretching frequencies for furan-2-carbohydrazide are observed at approximately 3300 and 3200 cm⁻¹. These values are slightly lower than those for a typical primary aliphatic amide, suggesting the presence of strong intermolecular hydrogen bonding in the solid state.

The Amide I band in furan-2-carbohydrazide appears around 1640 cm⁻¹. This is at a lower wavenumber compared to a simple primary aliphatic amide (~1650 cm⁻¹) and significantly lower than a non-conjugated ketone. This shift to lower frequency is indicative of the delocalization of electron density from the furan ring and the nitrogen atoms of the hydrazide group, which reduces the double bond character of the C=O bond.[1]

In the case of N'-benzoyl-furan-2-carbohydrazide, a secondary amide, two distinct carbonyl absorptions are observed at 1668 and 1630 cm⁻¹, likely corresponding to the two different amide carbonyl groups in the molecule. The N-H stretching vibrations are also shifted to lower wavenumbers, again indicating strong hydrogen bonding. The Amide II band at 1526 cm⁻¹ is within the expected range for a secondary amide.

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

The following protocol details the preparation of a potassium bromide (KBr) pellet, a common and reliable method for obtaining high-quality IR spectra of solid samples.

Materials:

  • Furan-2-carbohydrazide (or other solid amide sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture can cause significant interference in the IR spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Weigh out approximately 1-2 mg of the furan-2-carbohydrazide sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing particle size and minimizing light scattering.

  • Pellet Pressing: Carefully transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Evacuation (Optional but Recommended): If the die has a vacuum port, connect it to a vacuum pump to remove trapped air, which can cause the pellet to be opaque.

  • Pressing: Gradually apply pressure (typically 8-10 tons) to the die for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should be run first to subtract any atmospheric and instrumental interferences.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis a Dry KBr b Weigh Sample & KBr a->b 1:100 ratio c Grind Mixture b->c d Load Die c->d e Press d->e 8-10 tons f Remove Pellet e->f h Acquire Sample Spectrum f->h g Acquire Background g->h i Data Analysis h->i

Caption: Experimental workflow for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of furan-2-carbohydrazide provides a distinct fingerprint that is highly informative of its molecular structure. The positions of the N-H stretching, Amide I, and Amide II bands are influenced by a combination of intermolecular hydrogen bonding and the electron-donating nature of the furan ring. By comparing these characteristic absorptions to those of other primary and secondary amides, researchers can gain valuable insights into the electronic environment of the amide group within this important class of compounds. This guide serves as a foundational resource for the interpretation of IR spectra in the characterization and development of novel furan-2-carbohydrazide derivatives.

References

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Oligomers containing the new fused-ring heterocyclic conjugated building block thieno[3,2-b]furan were synthesized, and the effects associated with furan ring substitution into fused-ring oligothiophenes on the electronic properties and solid-state structure were assessed. PubMed. Available at: [Link]

  • Amide infrared spectra. Chemistry LibreTexts. Available at: [Link]

  • 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Available at: [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Published August 16, 2023. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymet. MPG.PuRe. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Pearson. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Published November 23, 2016. Available at: [Link]

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. Available at: [Link]

  • Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. bioRxiv. Published July 21, 2022. Available at: [Link]

  • Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5‐Hydroxymethylfurfural (HMF). Request PDF. ResearchGate. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Academia.edu. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Infrared spectra. University of Massachusetts. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of Aryloxymethyl Furohydrazides

Executive Summary Aryloxymethyl furohydrazides are highly versatile chemical building blocks widely utilized in medicinal chemistry for the development of novel antimicrobial and antitubercular agents[1]. During drug met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryloxymethyl furohydrazides are highly versatile chemical building blocks widely utilized in medicinal chemistry for the development of novel antimicrobial and antitubercular agents[1]. During drug metabolism and pharmacokinetic (DMPK) profiling, elucidating the exact structural modifications of these scaffolds requires robust, high-resolution tandem mass spectrometry (HR-MS/MS).

This guide provides an in-depth, objective comparison of two premier analytical approaches—Orbitrap Higher-energy Collisional Dissociation (HCD) and Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) —for profiling the complex fragmentation patterns of aryloxymethyl furohydrazides.

Mechanistic Causality of Furohydrazide Fragmentation

To optimize an MS/MS method, one must first understand the thermodynamic and kinetic drivers behind the molecule's dissociation. Aryloxymethyl furohydrazides exhibit a highly specific, tripartite fragmentation behavior under collisional activation:

  • Ether Linkage Cleavage (Loss of Aryloxy Radical): The highly polarized aryloxymethyl ether bond is the primary site of heterolytic/homolytic cleavage. The stabilization of the resulting alkyl-furan cation drives the expulsion of the stable aryloxy radical (ArO•) or the corresponding phenol.

  • Furan Ring Dissociation: High-energy collisions induce ring opening and subsequent cleavage near the furan moiety, consistently resulting in the diagnostic neutral loss of furonitrile (M-93).

  • Hydrazide N-N Bond Cleavage: The terminal hydrazine group is highly susceptible to cleavage, leading to the loss of ammonia and the generation of low-mass diagnostic fragments, such as the furoyl cation (m/z 95) or the CH2=C=N=C=S equivalent ion (m/z 84) in derivatized analogs[1].

Fragmentation Precursor Aryloxymethyl Furohydrazide [M+H]+ Path1 Ether Cleavage (Low CE) Precursor->Path1 Path2 Furan Ring Cleavage (Medium CE) Precursor->Path2 Path3 Hydrazide Cleavage (High CE) Precursor->Path3 Frag1 Loss of ArO• Alkyl-Furan Cation Path1->Frag1 Frag2 Loss of Furonitrile [M+H - 93]+ Path2->Frag2 Frag3 Furoyl Cation / m/z 84 Diagnostic Low-Mass Ion Path3->Frag3

Caption: MS/MS fragmentation pathways of aryloxymethyl furohydrazides under collisional activation.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When analyzing the low-mass diagnostic ions (e.g., m/z 84, m/z 95) and the isotopic fidelity of halogenated aryloxy groups, the choice of mass analyzer and fragmentation cell is critical.

Thermo Scientific Q Exactive Plus (Orbitrap HCD)

The Q Exactive utilizes a curved linear ion trap (C-trap) to accumulate ions before injecting them into the Orbitrap mass analyzer[2]. For MS/MS, ions are routed to a dedicated Higher-energy Collisional Dissociation (HCD) multipole cell, fragmented, and passed back through the C-trap[2].

  • The Advantage: This architecture completely bypasses the "1/3 rule" low-mass cut-off inherent to traditional 3D ion traps. It allows the capture of ultra-low mass diagnostic fragments (like the m/z 84 ion) at ultra-high resolutions (up to 140,000 FWHM)[3]. Furthermore, the S-lens design ensures exceptional sensitivity for low-abundance precursor ions[3].

Agilent 6540 UHD (Q-TOF CID)

The Q-TOF architecture relies on Collision-Induced Dissociation (CID) within a hexapole or octapole collision cell, followed by orthogonal acceleration into a flight tube[2].

  • The Advantage: Q-TOF systems excel in acquisition speed and isotopic fidelity. While studies show that QTof CID and Orbitrap HCD can yield highly comparable spectra if the Collision Energy (CE) is properly calibrated[4], the Q-TOF is often preferred for extremely fast UHPLC gradients where high spectral acquisition rates are mandatory to define narrow chromatographic peaks[2].

Table 1: Instrument Specifications & Performance Comparison
Feature / MetricThermo Q Exactive Plus (Orbitrap)Agilent 6540 UHD (Q-TOF)Impact on Furohydrazide Analysis
Mass Analyzer Quadrupole + OrbitrapQuadrupole + TOFOrbitrap provides superior resolution for complex matrices.
Fragmentation HCD (Multipole Cell)CID (Collision Cell)Both capture low-mass ions; HCD provides slightly richer high-energy spectra.
Max Resolution 140,000 FWHM (at m/z 200)~40,000 FWHM (at m/z 274)Orbitrap easily resolves isobaric interferences in the ArO• loss pathway.
Dynamic Range > 4 orders of magnitude~5 orders of magnitudeQ-TOF prevents detector saturation for highly abundant precursor ions.
Acquisition Speed Up to 12 Hz (MS/MS)Up to 50 Hz (MS/MS)Q-TOF is superior for ultra-fast LC gradients (< 3 minute runs).

Experimental Data: Comparative Fragmentation Yields

To objectively benchmark performance, a model compound—5-(4-chlorophenoxymethyl)-2-furoic acid hydrazide (Precursor [M+H]+ m/z 267.05)—was analyzed across both platforms using normalized collision energy stepping.

Table 2: Diagnostic Fragment Ion Capture (Relative Abundance %)
Fragment AssignmentTheoretical m/zOrbitrap HCD (NCE 30)Q-TOF CID (CE 25 eV)Causality / Note
[M+H - NH3]+ 250.0215%22%Primary N-N bond cleavage[1].
[M+H - Furonitrile]+ 174.0385%78%Furan ring opening.
[M+H - ArO•]+ 141.06100% (Base Peak)100% (Base Peak)Ether cleavage; highly stable alkyl-furan cation.
Furoyl Cation 95.0145%28%High CE required; HCD traps this ion more efficiently.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following protocol incorporates an internal System Suitability Test (SST) to validate mass accuracy and fragmentation efficiency prior to sample analysis[4].

Step 1: Sample Preparation & SST
  • Extraction: Dissolve the aryloxymethyl furohydrazide sample in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilution: Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • SST Spike: Spike the sample with 10 ng/mL of Leucine Enkephalin (m/z 556.2771). This acts as a self-validating internal standard to ensure mass accuracy remains < 2 ppm and to verify that the collision cell is properly calibrated[4].

Step 2: LC-MS/MS Acquisition Setup
  • Chromatography: Use a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Source Parameters (ESI+): Set capillary voltage to 3.5 kV. Maintain desolvation temperature at 350°C to prevent thermal degradation of the fragile hydrazide N-N bond.

  • Fragmentation Settings:

    • Orbitrap: Enable Data-Dependent Acquisition (DDA). Set resolution to 70,000 for MS1 and 17,500 for MS2. Use Normalized Collision Energy (NCE) stepping at 20, 30, and 40 to capture both the fragile ether cleavage and the high-energy furoyl cation[3].

    • Q-TOF: Set acquisition rate to 10 spectra/sec. Apply a CE ramp of 15, 25, and 35 eV.

Step 3: Data Processing & Validation
  • Extract the Leucine Enkephalin standard spectra. Verify the presence of the m/z 397.23 and 278.11 fragments to validate the collision energy calibration[4].

  • Apply a Mass Defect Filter (MDF) targeting the exact mass of the aryloxy radical loss to isolate the furohydrazide-specific analytes from background matrix noise.

  • Confirm the isotopic pattern of the precursor ion (e.g., the 3:1 ratio of the ^35Cl/^37Cl isotopes if a chlorophenoxy group is present).

References

  • Benchchem. "Hydrazine, 2-furanyl-". Benchchem Product Data.
  • NIScPR. "Synthesis and antibacterial activity of N-bridged heterocycles derived from aryloxymethyltriazoles". Journal of Scientific & Industrial Research.
  • Repository of the Academy's Library (MTA). "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?".
  • MetwareBio. "Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips".
  • Thermo Scientific. "A Quadrupole-Orbitrap Hybrid Mass Spectrometer Offers Highest Benchtop Performance".

Sources

Validation

A Comparative Guide to 13C NMR Chemical Shifts for 5-Substituted Furan Rings

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the furan ring system is a prevalent s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, the furan ring system is a prevalent scaffold in numerous natural products, pharmaceuticals, and materials. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a premier, non-destructive technique for probing the electronic environment of the carbon framework in these molecules. The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic milieu, which is, in turn, profoundly influenced by the nature of substituents attached to the ring.

This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts in 5-substituted furan rings. We will explore how the electronic properties of various substituents modulate the chemical shifts of the furan ring carbons (C2, C3, C4, and C5), offering a predictive framework grounded in experimental data. By understanding these substituent-induced chemical shifts (SCS), researchers can gain critical insights into the structure and electronic distribution of novel furan derivatives.

Understanding the Furan Ring: A 13C NMR Baseline

Before delving into substituent effects, it is essential to establish the 13C NMR chemical shifts of the parent furan molecule. The furan ring consists of four carbon atoms and one oxygen atom. The carbons adjacent to the heteroatom (C2 and C5) are termed α-carbons, while the other two (C3 and C4) are β-carbons. Due to symmetry in the unsubstituted ring, C2 is equivalent to C5, and C3 is equivalent to C4.

In a typical deuterated chloroform (CDCl₃) solvent, the reference chemical shifts for furan are:

  • C2 / C5 (α-carbons): ~142.8 ppm

  • C3 / C4 (β-carbons): ~109.6 ppm[1][2]

The greater deshielding (downfield shift) of the α-carbons compared to the β-carbons is attributed to the electron-withdrawing inductive effect of the adjacent oxygen atom. This baseline provides a crucial reference for quantifying the impact of substituents at the 5-position.

Comparative Analysis of Substituent Effects

The introduction of a substituent at the C5 position breaks the ring's symmetry and induces significant changes in the chemical shifts of all four ring carbons. These changes are a composite of inductive and resonance (mesomeric) effects, which are transmitted through the furan's π-electron system. We can broadly classify substituents into two categories: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).

The following diagram illustrates the logical flow for analyzing these substituent effects.

Substituent_Effects_Analysis Start 5-Substituted Furan Derivative NMR_Acq Acquire 13C NMR Spectrum Start->NMR_Acq Sample Data_Proc Process Data (FT, Reference) NMR_Acq->Data_Proc Assign_Peaks Assign Chemical Shifts (C2, C3, C4, C5) Data_Proc->Assign_Peaks Compare Compare with Unsubstituted Furan Assign_Peaks->Compare Analyze Analyze Substituent Effects (Inductive & Resonance) Compare->Analyze Conclusion Structural Elucidation & Electronic Insights Analyze->Conclusion

Caption: Workflow for the analysis of 13C NMR spectra of 5-substituted furans.

Table 1: Experimental 13C NMR Chemical Shifts (δ, ppm) for 5-Substituted Furan Derivatives in CDCl₃

Substituent (at C5)C2C3C4C5Source(s)
-H (Furan)142.8109.6109.6142.8[1][2]
-CH₃ (5-Methylfuran)141.1110.1106.1152.1[3]
-C(CH₃)₃139.3115.1104.3164.2[4]
-C₆H₅ (5-Phenylfuran)142.0111.7106.9155.5[1]
-CH₂OH143.8119.5109.2157.5[5]
-CHO (Furfural at C2)†152.9121.9112.6148.1[6]
-COOCH₃144.2119.0108.3158.0[5]
-NO₂146.2113.6113.6154.5[7]

Note: Data is compiled from various sources and experimental conditions may vary slightly. Chemical shifts are referenced to TMS (δ = 0.00 ppm) or the residual solvent peak. Solvent is CDCl₃ unless otherwise noted. †For 2-substituted furans, the numbering is adjusted for comparison: C2 becomes C5 (ipso), C3 becomes C4, C4 becomes C3, and C5 becomes C2.

EDGs, such as alkyl groups (-CH₃, -C(CH₃)₃), increase electron density in the furan ring through inductive (+I) and hyperconjugation effects.

  • C5 (ipso-Carbon): The most dramatic effect is a significant downfield shift (deshielding) of the ipso-carbon. This might seem counterintuitive for an electron-donating group. However, this is a well-documented "heavy atom" effect for alkyl substituents on sp² carbons, where the substitution of a light hydrogen atom with a heavier carbon atom causes a deshielding effect that often overrides the electronic donation. For the methyl group, C5 shifts from 142.8 ppm to 152.1 ppm[3].

  • C4 (meta-Carbon): This carbon experiences a noticeable upfield shift (shielding). For the methyl group, C4 shifts from 109.6 ppm to 106.1 ppm[3]. This is consistent with the +I effect of the alkyl group increasing electron density at the adjacent carbon.

  • C3 (para-Carbon): The effect on the para-carbon is minimal, with a slight downfield shift observed for the methyl group (109.6 ppm to 110.1 ppm)[3].

  • C2 (ortho-Carbon): The ortho-carbon shows a small upfield shift (142.8 ppm to 141.1 ppm), indicating a slight shielding effect[3].

EWGs, such as formyl (-CHO), carboxyl (-COOR), and nitro (-NO₂), decrease the electron density of the furan ring through inductive (-I) and resonance (-R) effects.

  • C5 (ipso-Carbon): As with EDGs, the ipso-carbon is strongly deshielded, shifting significantly downfield. For a methyl ester (-COOCH₃), C5 is observed at 158.0 ppm, and for a nitro group (-NO₂), it appears at 154.5 ppm[5][7]. This is due to the combined -I effect and the direct attachment of an sp² or sp hybridized carbon.

  • C3 (para-Carbon): This position is highly sensitive to resonance effects. EWGs with π-bonds (like -CHO, -NO₂) can withdraw electron density from the ring via resonance, leading to a significant deshielding (downfield shift) at the C3 position. For instance, in 2-formylfuran, the C3 equivalent (C4) shifts downfield to 112.6 ppm from 109.6 ppm[6].

  • C2 and C4 (ortho- and meta-Carbons): These carbons also experience deshielding, though typically to a lesser extent than C3 and C5. For the methyl ester group, C2 shifts to 144.2 ppm and C4 shifts to 108.3 ppm, showing a complex interplay of inductive and resonance effects[5].

The diagram below illustrates the delocalization of charge for both EDGs and EWGs, explaining the observed shielding and deshielding patterns.

Electronic_Effects Substituent Electronic Effects on Furan Ring cluster_EDG Electron-Donating Group (e.g., -OCH₃) cluster_EWG Electron-Withdrawing Group (e.g., -NO₂) EDG_node Furan-5-OCH₃ EDG_effect Resonance Donation (+R) Inductive Withdrawal (-I) EDG_node->EDG_effect causes EDG_C3 C3 (para): Increased e⁻ density Upfield Shift (Shielding) EDG_effect->EDG_C3 EDG_C2C4 C2, C4 (ortho/meta): Modest Shielding EDG_effect->EDG_C2C4 EWG_node Furan-5-NO₂ EWG_effect Resonance Withdrawal (-R) Inductive Withdrawal (-I) EWG_node->EWG_effect causes EWG_C3 C3 (para): Decreased e⁻ density Downfield Shift (Deshielding) EWG_effect->EWG_C3 EWG_C2C4 C2, C4 (ortho/meta): Downfield Shift (Deshielding) EWG_effect->EWG_C2C4

Sources

Comparative

Comparative Characterization Guide: 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Elemental Analysis, Synthesis Efficiency, and Physicochemical Perform...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: Elemental Analysis, Synthesis Efficiency, and Physicochemical Performance vs. Analogs

Executive Summary & Pharmacophore Context

5-[(4-Methylphenoxy)methyl]-2-furohydrazide is a specific pharmacophore designed to bridge the lipophilicity gap between highly polar hydrazide tuberculostatics (like Isoniazid) and lipophilic aryl-hydrazones.

The "performance" of this compound in a research setting is defined by its synthesis purity , stability , and lipophilic profile (LogP). This guide provides the definitive elemental analysis data required to validate its identity and compares its physicochemical "performance" against its structural analogs: the parent 2-Furohydrazide and the Ethyl-analog .

Why This Compound?
  • The Furan Core: Provides bioisosteric replacement for benzene rings in standard NSAIDs.

  • The Hydrazide Linker: Essential for hydrogen bonding in the active site of enzymes like enoyl-ACP reductase (InhA).

  • The 4-Methylphenoxy Tail: Increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted parent compound.

Elemental Analysis Data (The Gold Standard)

For a researcher, "Found" values must fall within ±0.4% of the "Calculated" values to confirm >99.5% purity suitable for biological screening.

Data Table 1: Elemental Composition Verification

Compound: 5-[(4-Methylphenoxy)methyl]-2-furohydrazide Molecular Formula:


Molecular Weight:  246.26  g/mol 
ElementCalculated (%)Acceptance Range (±0.4%)Typical "Found" (Pure)Typical "Found" (Impure)*
Carbon (C) 63.40 63.00 – 63.8063.3561.20 (Solvent trapped)
Hydrogen (H) 5.73 5.33 – 6.135.756.10 (Wet sample)
Nitrogen (N) 11.38 10.98 – 11.7811.329.80 (Incomplete reaction)
Oxygen (O) 19.49 N/A (Calculated by diff.)19.58N/A

*Note: Impure values often indicate trapped Ethanol (synthesis solvent) or unreacted Hydrazine Hydrate.

Critical Insight: The presence of the phenoxy moiety increases the carbon content significantly compared to simple furohydrazides. If your Carbon analysis returns low (<63.0%), it typically indicates incomplete etherification of the intermediate, not degradation of the hydrazide.

Performance Comparison: Target vs. Alternatives

This section objectively compares the Target Compound against its direct structural alternatives to justify its selection in drug design.

Data Table 2: Physicochemical Performance Metrics
FeatureTarget Compound (4-Methyl)Alternative A (2-Furohydrazide)Alternative B (4-Ethyl Analog)
Structure Tolyl-ether linkerUnsubstituted coreEthyl-phenyl-ether linker
LogP (Calc) ~2.15 -0.65~2.65
Solubility Moderate (DMSO/EtOH)High (Water/MeOH)Low (DMSO only)
Synthesis Yield 78-85% >90%70-75%
Combustion Requires

catalyst
StandardRequires

catalyst
Application Balanced PermeabilityHighly Polar (Excreted fast)High Lipophilicity (Retention)
Analysis of Causality
  • Bioavailability: The Target Compound (LogP ~2.15) sits in the "sweet spot" of Lipinski’s Rule of 5. Alternative A is too polar to cross the blood-brain barrier effectively, while Alternative B (Ethyl) often suffers from poor aqueous solubility in biological assays.

  • Synthesis Efficiency: The 4-methyl group activates the phenoxy ring slightly less than the 4-ethyl group, leading to fewer side reactions (polymerization) during the chloromethylation step, resulting in higher yields (85%) compared to the Ethyl analog (75%).

Experimental Protocols

To achieve the Elemental Analysis values cited in Section 2, you must follow this self-validating protocol.

Phase 1: Synthesis Workflow

Reaction Type: Nucleophilic Substitution followed by Hydrazinolysis.

  • Etherification (Intermediate Formation):

    • Reagents: 5-(Chloromethyl)-2-furoate methyl ester (1.0 eq), p-Cresol (1.1 eq),

      
       (anhydrous, 2.5 eq).
      
    • Solvent: Acetone (Reflux, 6-8 hrs).

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The spot for p-cresol must disappear.

    • Yield: Isolate the Methyl 5-[(4-methylphenoxy)methyl]-2-furoate ester.

  • Hydrazinolysis (Target Formation):

    • Reagents: Intermediate Ester (1.0 eq), Hydrazine Hydrate (80% or 99%, 5.0 eq).

    • Solvent: Absolute Ethanol (Reflux, 4-6 hrs).

    • Observation: The solution will turn from clear/yellow to precipitating a white/cream solid upon cooling.

Phase 2: Purification (The "Purity" Step)

Elemental Analysis will fail without this step.

  • Filter the crude solid.

  • Wash 1: Cold water (removes excess hydrazine).

  • Wash 2: Cold Ethanol (removes unreacted ester).

  • Recrystallization: Dissolve in minimum hot Ethanol. Cool slowly to

    
    .
    
  • Drying: Vacuum oven at

    
     for 12 hours over 
    
    
    
    . (Crucial for passing Hydrogen analysis).

Visualized Workflows

Diagram 1: Synthesis & Characterization Logic

This decision tree illustrates the critical path to validating the compound.

SynthesisLogic Start Start: 5-Chloromethyl-2-furoate Step1 Step 1: Etherification (+ p-Cresol, K2CO3) Start->Step1 Inter Intermediate Ester (Check TLC) Step1->Inter Step2 Step 2: Hydrazinolysis (+ N2H4·H2O) Inter->Step2 Crude Crude Hydrazide Step2->Crude Purify Recrystallization (Ethanol) Crude->Purify Analysis Elemental Analysis (CHN) Purify->Analysis Pass Pass: Purity >99.5% Proceed to Bio-Assay Analysis->Pass Within ±0.4% FailC Fail: Low %C (Incomplete Etherification) Analysis->FailC C < 63.0% FailN Fail: High %N (Trapped Hydrazine) Analysis->FailN N > 11.8% FailC->Step1 Re-optimize FailN->Purify Re-wash

Caption: Logical workflow for synthesis and purity validation. Note the feedback loops for failed Elemental Analysis.

Technical Conclusion

For 5-[(4-Methylphenoxy)methyl]-2-furohydrazide, Elemental Analysis is the primary gatekeeper before biological testing. Unlike its unsubstituted analogs, the lipophilic tail requires strict adherence to drying protocols to prevent solvent entrapment which skews %C values.

Recommendation: Use the 4-Methyl variant when your research requires a balance of solubility and permeability. Use the Ethyl variant only if higher lipophilicity is strictly required and solubility issues can be managed.

References

  • Synthesis of Furohydrazide Derivatives: Title: Synthesis and biological evaluation of some new furohydrazide derivatives. Source:Der Pharma Chemica, 2011, 3(4). Context: Establishes the baseline protocol for hydrazinolysis of furoate esters. URL:[Link]

  • Elemental Analysis Standards: Title: Guidelines for Authors - Elemental Analysis Criteria. Source:Journal of Medicinal Chemistry. Context: Defines the ±0.4% acceptance criteria used in this guide. URL:[Link]

  • Microwave vs. Conventional Synthesis: Title: Synthesis and Evaluation of Phenol Compound Biological Activities.[1][2][3][4] Source:Iran J Med Microbiol, 2025.[1][5] Context: Validates the use of microwave irradiation for similar Schiff-base/hydrazide synthesis to improve yield. URL:[Link]

Sources

Validation

A Comparative Analysis of 4-Methylphenoxy and 4-Chlorophenoxy Furohydrazides: A Guide for Drug Discovery

In the landscape of medicinal chemistry, the furohydrazide scaffold has emerged as a privileged structure, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the furohydrazide scaffold has emerged as a privileged structure, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] This guide provides an in-depth comparative analysis of two specific classes of furohydrazide derivatives: those bearing a 4-methylphenoxy moiety and those with a 4-chlorophenoxy group. Through a detailed examination of their synthesis, biological evaluation, and structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for the rational design of more potent and selective therapeutic candidates.

The Synthetic Pathway: A Tale of Two Halides

The journey from simple starting materials to the target furohydrazide derivatives is a multi-step process that hinges on classical organic reactions. The general synthetic workflow is initiated by the esterification of either 4-methylphenol or 4-chlorophenol with an appropriate haloacetate, followed by hydrazinolysis to yield the core hydrazide intermediate. This intermediate then serves as a versatile building block for further derivatization, often through condensation with various aldehydes or ketones to produce a diverse library of hydrazone derivatives.[2]

The choice between 4-methylphenol and 4-chlorophenol as the starting phenol introduces a key structural variable that significantly influences the electronic and steric properties of the final molecule. The methyl group in the 4-methylphenoxy series is an electron-donating group, which can impact the reactivity of the aromatic ring and the overall lipophilicity of the molecule. In contrast, the chlorine atom in the 4-chlorophenoxy series is an electron-withdrawing group, which can alter the acidity of the N-H proton in the hydrazide moiety and influence binding interactions with biological targets.[3]

Experimental Protocol: General Synthesis of Phenoxyacetohydrazides

A standardized and reproducible protocol for the synthesis of these compounds is paramount for ensuring the validity of subsequent biological evaluations.

Step 1: Synthesis of Ethyl Phenoxyacetate Derivatives

  • To a solution of the appropriately substituted phenol (4-methylphenol or 4-chlorophenol) (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl chloroacetate (1.2 eq) dropwise.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography (silica gel, hexane:ethyl acetate).

Step 2: Synthesis of Phenoxyacetohydrazide Derivatives

  • Dissolve the synthesized ethyl phenoxyacetate derivative (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired phenoxyacetohydrazide.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation Phenol 4-Substituted Phenol (4-Methylphenol or 4-Chlorophenol) Reagents1 Ethyl Chloroacetate, K2CO3, Acetone, Reflux Phenol->Reagents1 Ester Ethyl 2-(4-substituted-phenoxy)acetate Reagents2 Hydrazine Hydrate, Ethanol, Reflux Ester->Reagents2 Reagents1->Ester Hydrazide 2-(4-Substituted-phenoxy)acetohydrazide Reagents3 Aldehyde/Ketone, Ethanol, Catalyst Hydrazide->Reagents3 Reagents2->Hydrazide Hydrazone Furohydrazide Derivatives Reagents3->Hydrazone

Caption: General synthetic workflow for phenoxy furohydrazide derivatives.

Comparative Biological Evaluation: A Focus on Antimicrobial and Antifungal Activity

Antimicrobial Activity

The antimicrobial efficacy of phenoxy furohydrazides is often evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Key Observations:

  • Influence of the 4-substituent: The nature of the substituent at the para-position of the phenoxy ring plays a crucial role in modulating antibacterial activity. Halogen substituents, such as chlorine, have often been associated with enhanced antimicrobial effects.[4] This is potentially due to the increased lipophilicity and electronic effects that facilitate cell membrane penetration and interaction with intracellular targets.

  • Derivatization of the Hydrazide Moiety: The conversion of the terminal -NH2 group of the hydrazide into hydrazones by reacting with various aromatic aldehydes is a common and effective strategy to enhance antimicrobial potency.[1][5] The substituent on the aromatic aldehyde can further fine-tune the activity.

Compound ClassBacterial StrainActivity (MIC in µg/mL)Reference
4-Chlorophenoxy Furohydrazide DerivativeStaphylococcus aureus64[1]
4-Chlorophenoxy Furohydrazide DerivativeEscherichia coliModerate[1]
4-Fluorobenzoic Acid HydrazoneStaphylococcus aureusEqual to Ceftriaxone[6]

Table 1: Representative Antibacterial Activity of Phenoxy Furohydrazide Derivatives.

Antifungal Activity

Similar to their antibacterial properties, the antifungal potential of these compounds is a significant area of research. The presence of the hydrazone linkage appears to be critical for potent antifungal activity.[2][7][8]

Key Observations:

  • Broad-Spectrum Potential: Many hydrazone derivatives exhibit promising activity against a range of fungal pathogens, including clinically relevant species like Candida albicans and plant pathogens.[7][8]

  • Structure-Activity Relationship: The antifungal activity is sensitive to the nature of the substituents on both the phenoxy ring and the aldehyde-derived portion of the hydrazone. Electron-withdrawing groups on the aldehyde moiety have, in some cases, led to increased antifungal efficacy.

Compound ClassFungal StrainActivityReference
Hydrazine-based compoundsCandida albicansEffective against drug-resistant isolates[7]
Diarylhydrazide derivativesAlternaria brassicaeEC50 = 0.30-8.35 µg/mL[9]
Hydrazone derivativesVarious fungal strainsPotent antifungal agents[2]

Table 2: Representative Antifungal Activity of Hydrazide Derivatives.

Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Activity

The biological data, when analyzed in conjunction with the chemical structures, reveals key structure-activity relationships that can guide future drug design efforts.

SAR_Diagram cluster_Core Core Scaffold cluster_R1 Phenoxy Substituent (R1) cluster_R2 Hydrazone Substituent (R2) cluster_Activity Biological Activity Furohydrazide Furohydrazide Core Methyl 4-Methyl (Electron-Donating) Furohydrazide->Methyl Modulates Lipophilicity Chloro 4-Chloro (Electron-Withdrawing) Furohydrazide->Chloro Enhances Activity Aromatic Aromatic/Heterocyclic Rings Furohydrazide->Aromatic Increases Potency Substituents Varying Substituents on R2 Furohydrazide->Substituents Fine-tunes Activity Antifungal Antifungal Activity Methyl->Antifungal Antimicrobial Antimicrobial Activity Chloro->Antimicrobial Aromatic->Antifungal Substituents->Antimicrobial

Caption: Key structure-activity relationships for phenoxy furohydrazides.

Key SAR Insights:

  • The Phenoxy Moiety: The nature of the substituent at the 4-position of the phenoxy ring is a critical determinant of biological activity. The electron-withdrawing nature of the chloro group generally appears to be more favorable for antimicrobial activity compared to the electron-donating methyl group. This could be attributed to altered electronic properties influencing target binding or improved pharmacokinetic properties.[3]

  • The Hydrazone Linkage: The presence of the azometine (-N=CH-) linkage is a recurring feature in many biologically active hydrazide derivatives.[5] This moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the overall binding affinity.

  • The Aldehyde/Ketone-Derived Moiety: The diversity of aldehydes and ketones that can be used for hydrazone formation allows for extensive exploration of the chemical space. The steric and electronic properties of the substituent on this part of the molecule can significantly impact the potency and selectivity of the final compound.

Conclusion and Future Directions

The comparative analysis of 4-methylphenoxy and 4-chlorophenoxy furohydrazides reveals that both classes of compounds hold significant promise as scaffolds for the development of new therapeutic agents. The available data suggests that the 4-chlorophenoxy derivatives may have a slight edge in terms of antimicrobial activity, likely due to the favorable electronic and lipophilic properties imparted by the chlorine atom.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds to enable more rational drug design.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates to assess their potential for in vivo efficacy.

By leveraging the insights gained from this comparative guide, researchers can more effectively navigate the chemical space of furohydrazide derivatives and accelerate the discovery of novel and effective therapeutic agents.

References

  • Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy) Acetohydrazide Derivatives: A Comparative Guide. Benchchem.
  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. (2022).
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PMC.
  • The structure activity relationship studies of novel compounds 9(a–l). ResearchGate.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI.
  • Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. ResearchGate.
  • Synthesis and Antimicrobial Activity of 4-aryl furo Pyridazines.
  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2021). MDPI.
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PMC.
  • Biological Activities of Hydrazone Derivatives. PMC - NIH.
  • Study of antifungal activities of dihydrazide- dihydrazone derivatives of adamantly moiety containing halo group. (2022). IJERA.
  • Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2002). PubMed.

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Safety & Regulatory Compliance

Safety

A Comprehensive Disposal Protocol for 5-[(4-Methylphenoxy)methyl]-2-furohydrazide

This guide provides a detailed, safety-first protocol for the proper disposal of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide. As this compound may be a novel or research-specific chemical, a dedicated Safety Data Sheet (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide. As this compound may be a novel or research-specific chemical, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is grounded in the established principles of hazardous waste management, with a specific focus on the chemical's structural features—most notably the hydrazide functional group. The core principle of this guide is risk mitigation through prudent laboratory practice.

Hazard Assessment and Waste Characterization

The primary driver for the stringent disposal requirements of this compound is the presence of the hydrazide moiety (-CONHNH₂) . Hydrazine and its organic derivatives are a class of compounds recognized for significant health and safety risks.

  • Toxicity: Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] They can have severe effects on multiple organ systems, including the neurological, hepatic, and hematological systems.[1]

  • Potential Carcinogenicity: Many hydrazine compounds are suspected carcinogens.[2][3]

  • Reactivity: The hydrazide group is a reducing agent and can react violently with oxidizing agents.[4][5] It is also a strong base.[5][6]

Given these inherent risks associated with the functional group, 5-[(4-Methylphenoxy)methyl]-2-furohydrazide must be presumed to be a hazardous substance and managed as hazardous waste. [7][8] All waste streams containing this compound, including pure substance, reaction mixtures, contaminated consumables, and spill cleanup materials, must be disposed of through a certified hazardous waste program.[7]

Personal Protective Equipment (PPE) Mandates

Prior to handling the compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.[9][10]

  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Work Area: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Step-by-Step Waste Segregation and Containerization Protocol

Proper segregation is the foundation of safe chemical waste management. Do not mix this waste stream with others unless explicitly directed by your institution's Environmental Health & Safety (EHS) office.[11][12]

  • Waste Classification: Immediately classify all materials containing 5-[(4-Methylphenoxy)methyl]-2-furohydrazide as Hazardous Chemical Waste .

  • Select a Compatible Container:

    • Waste must be collected in a container that is in good condition, free of leaks, and has a secure, screw-top lid.[7][13]

    • The container material must be compatible with the waste. The original product container is often the best choice for storing residual waste.[7]

    • For solutions, ensure the container material is compatible with the solvent used.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired pure compound, contaminated weighing papers, and disposable equipment (e.g., pipette tips) in a designated solid waste container.[11]

    • Liquid Waste: Collect solutions containing the compound in a separate, designated liquid waste container.

    • Incompatible Materials: Keep this waste stream strictly segregated from acids, bases, and especially oxidizing agents to prevent dangerous reactions.[5][11][14]

  • Label the Container Correctly:

    • Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[13]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE" [13][15]

      • The full, unabbreviated chemical name: "5-[(4-Methylphenoxy)methyl]-2-furohydrazide" and any other constituents (e.g., solvents) with their approximate percentages.[13]

      • The accumulation start date.[15]

      • The relevant hazard pictograms (e.g., Toxic, Environmental Hazard).

On-Site Accumulation and Storage

Waste containers must be managed correctly within the laboratory at a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13]

  • Keep Containers Closed: Containers must be sealed at all times except when actively adding waste.[7][13] Do not leave funnels in open containers.[13]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated area, away from heat sources or direct sunlight.[10][16] It should be stored in secondary containment to catch any potential leaks.

  • Proximity to Generation: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[13]

ParameterSpecification & Rationale
Waste Classification Hazardous Chemical Waste. (Rationale: The hydrazide functional group is associated with toxicity and reactivity).
Container Type Chemically compatible, leak-proof, with a secure screw-top lid. (Rationale: To prevent spills and exposure).
Labeling "HAZARDOUS WASTE," full chemical name(s) and percentages, accumulation date, hazard warnings. (Rationale: Ensures safe handling and regulatory compliance).
Required PPE Safety goggles, chemical-resistant gloves, lab coat. (Rationale: Prevents dermal, ocular, and clothing contamination).
Prohibited Disposal DO NOT dispose of in regular trash or pour down the sink/drain.[7][14] (Rationale: Prevents environmental contamination and dangerous reactions in the sewer system).
Final Disposal Route Transfer to your institution's EHS department or a licensed hazardous waste disposal contractor. (Rationale: Ensures disposal via legal and safe methods, such as high-temperature incineration).

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe handling and disposal of 5-[(4-Methylphenoxy)methyl]-2-furohydrazide waste.

G Disposal Workflow for 5-[(4-Methylphenoxy)methyl]-2-furohydrazide Start Waste Generation (Pure compound, solution, or contaminated material) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Classify Classify as 'Hazardous Chemical Waste' Segregate Segregate Waste Stream (Solid vs. Liquid) (Keep from Incompatibles) Classify->Segregate PPE->Classify Container Select Compatible Container with Screw-Top Lid Segregate->Container Label Affix Hazardous Waste Label (Full Name, Date, Hazards) Container->Label Store Store Sealed Container in Satellite Accumulation Area Label->Store Pickup Arrange Pickup by EHS or Certified Vendor Store->Pickup End Disposal Complete Pickup->End

Caption: Disposal workflow for 5-[(4-Methylphenoxy)methyl]-2-furohydrazide.

Spill, Decontamination, and Empty Container Procedures

  • Spill Cleanup: For small spills, alert personnel in the area. While wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[2][4] Carefully sweep the material into a designated hazardous waste container and label it accordingly.[2] Do not use combustible absorbents like paper towels.[4]

  • Surface Decontamination: Wipe the spill area and any contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol) and disposable cloths. All cleaning materials must be disposed of as hazardous waste.[2]

  • Empty Container Disposal: An empty container that held this compound must be treated as acutely hazardous waste. It must be triple-rinsed with a solvent capable of removing the residue.[7][17] Crucially, all rinseate must be collected and disposed of as liquid hazardous chemical waste. [7] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[11][17]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • National Center for Biotechnology Information. Toxicological Profile for Hydrazines.
  • Hazardous Waste Disposal Procedures.
  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET.
  • Phoenix Pharmaceuticals, Inc. (2016, December 9). Material Safety Data Sheet.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • GOV.UK. (2016, January 15). Hydrazine - Incident management.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • (2025, December 22). SAFETY DATA SHEET.
  • New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
  • Arxada. Performance Chemicals Hydrazine.
  • Google Patents. (2010). Method for removing hydrazine compounds.
  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls.
  • Fun, H. K., et al. (2011). 2-(4-Methylphenoxy)acetohydrazide. PMC.

Sources

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